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Core Science & Biosynthesis

Foundational

C92H130N26O22S4 Felypressin dimer impurity profile

Executive Summary In the development of peptide therapeutics, the impurity profile is a Critical Quality Attribute (CQA). For Felypressin ([Phe2, Lys8]-vasopressin), a synthetic nonapeptide vasoconstrictor, the formation...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of peptide therapeutics, the impurity profile is a Critical Quality Attribute (CQA). For Felypressin ([Phe2, Lys8]-vasopressin), a synthetic nonapeptide vasoconstrictor, the formation of high molecular weight aggregates is a primary stability concern.[1]

This guide focuses specifically on the Felypressin Homodimer , chemically identified by the formula C92H130N26O22S4 . Commonly designated as Impurity D in European Pharmacopoeia (Ph. Eur.) contexts, this species arises not through simple aggregation, but through covalent disulfide interchange (scrambling) .[1]

This document details the molecular mechanism of formation, provides a self-validating analytical protocol for its detection, and outlines control strategies based on thermodynamic stability.[1]

Part 1: Molecular Architecture & Mechanism

The Solute: Felypressin Monomer

To understand the dimer, we must first define the monomer. Felypressin is a cyclic nonapeptide with the sequence Cys-Phe-Phe-Gln-Asn-Cys-Pro-Lys-Gly-NH2 .[1][2]

  • Formula: C46H65N13O11S2[1][2][3][4]

  • MW: 1040.22 Da[1][2][3][4]

  • Key Feature: An intramolecular disulfide bridge between Cys1 and Cys6, creating a cyclic "head" and a linear tripeptide "tail."[1]

The Impurity: Felypressin Homodimer (Impurity D)

The impurity , C92H130N26O22S4 , represents exactly two monomer units.

  • MW: 2080.44 Da[1][2]

  • Structure: Unlike non-covalent aggregates driven by hydrophobic effects, this dimer is formed by intermolecular disulfide bridges .[1]

Mechanism of Formation: Disulfide Scrambling

The formation of Impurity D is a thermodynamic equilibration process known as disulfide scrambling or disulfide interchange.

  • Initiation: Under stress (pH > 7.0, presence of trace free thiols, or thermal stress), the native intramolecular bond (Cys1-Cys6) undergoes nucleophilic attack.[1]

  • Propagation: A reactive thiolate anion on one Felypressin molecule attacks the disulfide bridge of another.

  • Product: This results in an intermolecular disulfide bond, linking two peptide chains.[1] This can form parallel or anti-parallel dimers.

Visualization: Dimerization Pathway

The following diagram illustrates the transition from the native cyclic monomer to the scrambled dimer species.

Felypressin_Dimerization Monomer Native Felypressin Monomer (Intramolecular Cys1-Cys6) Intermediate Reactive Thiolate Intermediate (Open Ring) Monomer->Intermediate Ring Opening Stress Stress Factors (pH > 7, Heat, Trace R-SH) Stress->Intermediate Scrambling Thiol-Disulfide Exchange (Intermolecular Attack) Intermediate->Scrambling + Monomer Dimer Felypressin Homodimer (Impurity D) C92H130N26O22S4 (Intermolecular Disulfide) Scrambling->Dimer Covalent Linkage Dimer->Monomer Reduction/Re-oxidation

Figure 1: Mechanism of Felypressin dimerization via thiol-disulfide exchange.[1][2] The process is driven by pH and redox potential, converting the cyclic monomer into a covalently linked dimer.

Part 2: Analytical Strategy

Detecting the C92 dimer requires orthogonal separation and identification. A standard UV-HPLC method may separate the dimer based on hydrophobicity, but Mass Spectrometry (MS) is required to confirm the atomic composition (C92H130N26O22S4).[1]

Method Selection: RP-HPLC vs. SEC[1][2]
  • Size Exclusion Chromatography (SEC): Theoretically useful for separating Monomer (1 kDa) from Dimer (2 kDa). However, for small peptides, SEC often lacks the resolution to separate isomers.[1]

  • Reversed-Phase HPLC (RP-HPLC): The Preferred Method .[1][2] The dimer, having two hydrophobic Phe-Phe domains, typically elutes later than the monomer on C18 columns due to increased hydrophobicity (LogP).[1]

Critical Method Parameters (CMP)
ParameterSettingRationale
Stationary Phase C18 (Octadecyl), 1.7 µm or 3.5 µmHigh surface area for resolution of structural isomers.[1][2]
Pore Size 100 Å - 130 ÅIdeal for small peptides (MW < 3000 Da).[1][2]
Mobile Phase A 0.1% TFA in WaterTFA acts as an ion-pairing agent, sharpening peaks and reducing silanol interactions.[1][2]
Mobile Phase B 0.1% TFA in AcetonitrileACN provides the necessary elution strength for hydrophobic peptides.
Detection UV 215 nm & MS215 nm detects the peptide backbone (amide bonds).

Part 3: Experimental Protocol

This protocol is designed to be self-validating , meaning the system suitability criteria (SSC) confirm the assay's performance before data is accepted.[1]

Equipment & Reagents[1]
  • Instrument: UHPLC system coupled with Q-TOF or Orbitrap MS.[1][2]

  • Column: Agilent Zorbax Eclipse Plus C18 (100 x 2.1 mm, 1.8 µm) or equivalent.[1]

  • Reference Standard: Felypressin CRS (Chemical Reference Substance).

  • Impurity Standard: Felypressin Impurity D (if available) or forced degradation sample (H2O2 oxidized).

Chromatographic Conditions[1]
  • Flow Rate: 0.3 mL/min[1]

  • Column Temp: 40°C

  • Injection Vol: 5 µL

  • Gradient:

    • 0 min: 10% B

    • 20 min: 40% B (Linear gradient for maximal resolution)

    • 25 min: 90% B (Wash)[2]

    • 30 min: 10% B (Re-equilibration)

Mass Spectrometry Settings (ESI+)
  • Scan Range: m/z 100 – 2500[1]

  • Target Ions:

    • Monomer: [M+H]+ = 1041.22, [M+2H]2+ = 521.11[1][2]

    • Dimer (Impurity D): [M+2H]2+ = 1041.22 (overlaps with monomer +1), [M+3H]3+ = 694.15 , [M+4H]4+ = 520.86 .[1]

    • Note: The key to distinguishing Dimer from Monomer is the charge state envelope. The Dimer will exhibit +3 and +4 charge states which are inaccessible to the Monomer.

Workflow Diagram

Analytical_Workflow Sample Sample Preparation (0.5 mg/mL in 0.1% TFA) LC UHPLC Separation (C18, Gradient Elution) Sample->LC Detect_UV UV Detection (215 nm) Quantification LC->Detect_UV Detect_MS HRMS Detection (ESI+) Identification LC->Detect_MS Data Data Processing Extract Ion Chromatogram (EIC) Detect_UV->Data Detect_MS->Data Decision Compliance Check (Impurity D < 0.5%) Data->Decision

Figure 2: Integrated LC-UV-MS workflow for the quantification and identification of Felypressin Impurity D.

Part 4: Control & Mitigation Strategies

To maintain the C92 dimer below regulatory thresholds (typically <0.5% for specified impurities in peptides), strict control of the manufacturing environment is required.

Process Controls
  • pH Management: Disulfide exchange is base-catalyzed.[1][2] Maintain pH < 6.0 during downstream processing and purification.[5]

  • Thiol Scavenging: Ensure no free thiols (e.g., residual DTT or unreacted precursors) are present in the final crystallization/lyophilization feed.

  • Lyophilization: Remove water activity. Solid-state stability of Felypressin is significantly higher than in solution.[1][2]

Regulatory Limits (Reference)

While specific limits depend on the filing (NDA/ANDA), the general peptide guidelines (Ph. Eur. / USP) and ICH Q3A suggest:

  • Reporting Threshold: 0.1%

  • Identification Threshold: 0.5% (Specific to peptides, often higher than small molecules)[1]

  • Qualification Threshold: 1.0%[1]

References

  • European Pharmacopoeia (Ph. Eur.) . Felypressin Monograph 01/2008:1634. European Directorate for the Quality of Medicines & HealthCare (EDQM).

  • M. Svensson, K. Gröningsson . (1990).[1][6] Liquid chromatographic determination of felypressin using a column-switching technique and post-column derivatization. Journal of Chromatography A, 521(1), 141-147.[1][2][6]

  • H. Liao . (2021).[7] Regulatory Considerations for Impurity Qualification: Peptides. FDA CDER SBIA Workshop.

  • BOC Sciences . Felypressin Impurity D (C92H130N26O22S4) Product Data.

  • PubChem . Felypressin Compound Summary. National Library of Medicine. [1][2]

Sources

Exploratory

Comprehensive Characterization of Felypressin Impurity D (2080.57 Da)

Structural Dynamics, Formation Mechanisms, and Analytical Control Executive Summary In the rigorous landscape of peptide therapeutics, the control of high-molecular-weight impurities is critical for maintaining immunogen...

Author: BenchChem Technical Support Team. Date: February 2026

Structural Dynamics, Formation Mechanisms, and Analytical Control

Executive Summary

In the rigorous landscape of peptide therapeutics, the control of high-molecular-weight impurities is critical for maintaining immunogenic safety and potency. Felypressin Impurity D , characterized by a molecular weight of 2080.57 Da , represents a specific dimeric form of the nonapeptide Felypressin (PLV-2).

This technical guide provides a definitive analysis of Impurity D, moving beyond basic identification to explore the physicochemical drivers of its formation (disulfide scrambling), its detection via High-Resolution Mass Spectrometry (HRMS), and actionable strategies for its minimization in drug substance manufacturing.

Molecular Identity & Physicochemical Profile[1][2][3][4][5]

Felypressin (C46H65N13O11S2) is a synthetic vasopressin analogue used primarily as a vasoconstrictor.[1] Its structure contains a cyclic disulfide bridge between Cys1 and Cys6. Impurity D is the homodimer of Felypressin, formed through intermolecular disulfide linkages.

1.1 Quantitative Data Summary
ParameterSpecificationNotes
Common Name Felypressin Impurity DOften referred to as "Felypressin Dimer"
Molecular Formula C92H130N26O22S4Represents two intact monomer units*
Average Molecular Weight 2080.57 Da Exact sum of 2 × Felypressin (1040.28 Da)
Monoisotopic Mass ~2078.86 DaAssuming loss of 2H for disulfide bond formation
Structure Type Covalent DimerLinked via intermolecular disulfide bridge (Cys-S-S-Cys)
Origin Degradation / ProcessOxidative coupling during synthesis or storage

*> Technical Note on Mass: While commercial certificates often list the formula as exactly double the monomer (C92H130...), the formation of a covalent disulfide bond chemically requires the loss of two hydrogen atoms (-2H), resulting in a formula of C92H128... . The reported value of 2080.57 Da aligns with the Average Mass of the stoichiometric dimer. Analysts should anticipate the monoisotopic peak at m/z ~1040.4 (z=2) or ~694 (z=3) in ESI-MS spectra.

Mechanism of Formation: The Disulfide Scrambling Pathway

The formation of Impurity D is not a random aggregation but a specific chemical outcome of disulfide scrambling . Felypressin contains a native intramolecular disulfide bond (Cys1–Cys6). Under specific pH conditions or in the presence of trace free thiols, this bond can open, creating reactive thiolate intermediates that attack a second Felypressin molecule.

2.1 Pathway Visualization

Felypressin_Dimerization Native Native Felypressin (Intramolecular S-S) Open Open Thiolate Intermediate (Free -SH) Native->Open Reduction / Exchange Attack Nucleophilic Attack on 2nd Monomer Native->Attack + Monomer Stress Stress Factors (High pH, Redox, Heat) Stress->Open Open->Attack ImpurityD Impurity D (Intermolecular S-S Dimer) Attack->ImpurityD Oxidation

Figure 1: Mechanistic pathway of Felypressin dimerization leading to Impurity D via disulfide exchange.

Analytical Strategy: Detection and Quantification

Distinguishing the dimer (Impurity D) from the monomer requires separation techniques based on hydrophobicity and hydrodynamic volume, coupled with mass-selective detection.

3.1 High-Performance Liquid Chromatography (HPLC) Protocol

Objective: Separate Impurity D from the main Felypressin peak and other impurities (e.g., deamidated forms).

  • Column: C18 Reverse Phase (e.g., 250 mm × 4.6 mm, 5 µm).

    • Rationale: The dimer is significantly more hydrophobic than the monomer due to the larger peptide backbone and aromatic content (4 Phenylalanine residues in the dimer vs 2 in monomer). Expect Impurity D to elute after the main peak (RRT > 1.0).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient:

    • 0-20 min: 10% B → 40% B (Shallow gradient for resolution).

    • 20-25 min: 40% B → 90% B (Wash to elute hydrophobic dimers).

  • Detection: UV at 210 nm (peptide bond) and 280 nm (aromatic side chains).

3.2 High-Resolution Mass Spectrometry (HRMS) Workflow

Objective: Confirm identity via mass-to-charge ratio (m/z).

  • Ionization: Electrospray Ionization (ESI), Positive Mode.[2]

  • Key Signals for Impurity D (2080.57 Da):

    • [M+2H]²⁺: ~1041.3 m/z (Dominant species).

    • [M+3H]³⁺: ~694.5 m/z.

    • [M+4H]⁴⁺: ~521.1 m/z.

  • Differentiation: The Felypressin monomer [M+H]⁺ is ~1041.2 m/z.

    • Critical Check: The Monomer [M+H]⁺ and Dimer [M+2H]²⁺ have similar m/z. You must resolve the isotope pattern. The dimer isotope cluster will have peaks separated by 0.5 m/z (1/z), whereas the monomer peaks are separated by 1.0 m/z.

3.3 Analytical Validation Workflow

Method_Validation Start Validation Start Spec Specificity (Blank vs. Spiked) Start->Spec Linear Linearity (LOQ to 120% Target) Spec->Linear Resolution > 2.0 Acc Accuracy/Recovery (Spike at 3 levels) Linear->Acc R² > 0.99 Robust Robustness (pH, Temp, Flow) Acc->Robust Final Validated Method Robust->Final

Figure 2: Validation logic for quantifying high-molecular-weight peptide impurities.

Regulatory & Safety Implications

In the context of European Pharmacopoeia (EP) and USP requirements, high-molecular-weight impurities like Impurity D are scrutinized for immunogenicity .

  • Immunogenic Potential: Peptide dimers can act as haptens or aggregates that trigger anti-drug antibody (ADA) responses, potentially neutralizing the drug or causing anaphylaxis.

  • Potency Loss: Dimerization consumes the active monomer, directly reducing the effective concentration of the drug product.

  • Limits: While specific limits depend on the monograph, unknown impurities are typically capped at 0.10% or 0.15%. Characterized impurities like Impurity D may have higher specific limits (e.g., 0.5%) if toxicological qualification is provided.

Control Strategy for Drug Development

To minimize the formation of Impurity D (2080.57 Da), the following control parameters must be integrated into the manufacturing and storage process:

  • pH Control: Maintain pH < 5.0 during liquid formulation. Disulfide exchange is base-catalyzed; acidic conditions protonate the thiols, inhibiting the nucleophilic attack required for dimerization.

  • Lyophilization: Removing water drastically reduces molecular mobility and reaction rates. Felypressin is often supplied as a lyophilized powder for this reason.

  • Inert Atmosphere: Sparging buffers with Nitrogen or Argon reduces dissolved oxygen, preventing the oxidative environment that favors disulfide formation.

  • Excipient Selection: Avoid reducing sugars or impurities in excipients that could catalyze redox cycling.

References
  • European Directorate for the Quality of Medicines (EDQM). (2024). European Pharmacopoeia (Ph.[3][4] Eur.) Monograph: Felypressin and Related Impurities. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 14257662: Felypressin.[1] Retrieved from [Link][1]

Sources

Foundational

Origin of Impurity D in Felypressin Synthesis Pathways

Content Type: Technical Whitepaper Audience: Process Chemists, Analytical Scientists, and CMC Regulatory Professionals Subject: Mechanistic origin, structural elucidation, and control of the disulfide dimer (Impurity D)...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper Audience: Process Chemists, Analytical Scientists, and CMC Regulatory Professionals Subject: Mechanistic origin, structural elucidation, and control of the disulfide dimer (Impurity D) in the manufacture of Felypressin.

Executive Summary

In the synthesis of Felypressin ([Phe², Lys⁸]-vasopressin), Impurity D represents a critical quality attribute (CQA) defined by the European Pharmacopoeia (Ph. Eur.) as the disulfide-linked dimer of the peptide.

Unlike impurities arising from amino acid racemization or deletion, Impurity D is a product of kinetic competition during the oxidative cyclization step. Its formation is governed by the concentration of the linear precursor in the oxidation reactor. This guide delineates the thermodynamic and kinetic drivers of Impurity D formation, providing a self-validating control strategy based on the High Dilution Principle .

Structural Identity of Impurity D

Before addressing the origin, we must rigorously define the target.

  • Felypressin (API): A cyclic nonapeptide with an intramolecular disulfide bridge between Cys¹ and Cys⁶.

    • Sequence: H-Cys-Phe-Phe-Gln-Asn-Cys-Pro-Lys-Gly-NH₂

    • Formula:

      
      
      
    • Molecular Weight:[1][2][] ~1040.2 Da[1][2]

  • Impurity D (Ph. Eur.): The intermolecularly linked dimer.

    • Structure: Two linear or cyclic Felypressin chains linked via disulfide bonds (parallel or anti-parallel).

    • Formula:

      
      
      
    • Molecular Weight:[1][2][] ~2080.4 Da (Exactly 2 × API mass).

Analytical Diagnostic: In High-Performance Liquid Chromatography (HPLC), Impurity D typically elutes later than the main peak due to increased hydrophobicity. In Mass Spectrometry (ESI-MS), it presents a distinct


 ion at m/z ~1041, which can overlap with the 

of the monomer, necessitating careful deconvolution or charge state analysis (

or

detection).

Mechanistic Origin: The Cyclization Bifurcation[1]

The formation of Impurity D is not a random error but a predictable outcome of oxidative folding .

The Pathway

Felypressin is synthesized as a linear precursor (Reduced Felypressin) containing free thiols at positions 1 and 6. This linear peptide must undergo oxidation to form the pharmacologically active cyclic structure.

Two competing pathways exist:

  • Intramolecular Reaction (Desired): The thiol at Cys¹ reacts with the thiol at Cys⁶ within the same molecule. This is a first-order reaction (

    
    ).
    
  • Intermolecular Reaction (Impurity D): A thiol on one peptide chain reacts with a thiol on a different peptide chain. This is a second-order reaction (

    
    ).
    
The Kinetic Governing Law

The ratio of Cyclized Product (


) to Dimer Impurity (

) is governed by the relative rates of these reactions.


Crucial Insight: As the concentration of the linear precursor


 increases, the formation of Impurity D (the dimer) is favored exponentially. Conversely, as 

approaches zero, the selectivity for the cyclic monomer approaches infinity. This is the High Dilution Principle .
Visualization of the Bifurcation

The following diagram illustrates the critical node where the pathway splits between the therapeutic molecule and Impurity D.

Felypressin_Impurity_Pathways Linear Linear Precursor (Reduced Felypressin) [Free Thiols at Cys1, Cys6] Oxidation Oxidative Conditions (Iodine, H2O2, or Air) Linear->Oxidation Dissolution Intra Intramolecular Reaction (Zero Order in [P]) Oxidation->Intra Low Conc. Inter Intermolecular Reaction (Second Order in [P]) Oxidation->Inter High Conc. Felypressin FELYPRESSIN (API) Cyclic Monomer (Cys1-Cys6 Bridge) Intra->Felypressin ImpurityD IMPURITY D Disulfide Dimer (C92H130N26O22S4) Inter->ImpurityD Polymer Higher Order Aggregates (Polymers) Inter->Polymer

Caption: Kinetic bifurcation in Felypressin synthesis. High precursor concentration favors the second-order intermolecular pathway, generating Impurity D.

Synthesis Workflow & Critical Control Points (CCP)

To minimize Impurity D, the synthesis process must be engineered to maintain a low instantaneous concentration of free thiols.

Step-by-Step Protocol Analysis
StepOperationRisk of Impurity DControl Strategy
1. SPPS Assembly Fmoc-based assembly of linear sequence on resin.None. Cysteines are protected (e.g., Trt).Ensure complete coupling to prevent deletion sequences (Impurities A, B).
2. Cleavage TFA cocktail removes resin and side-chain protecting groups.Low. Precursor is released in reduced form.Use scavengers (EDT/DODT) to prevent premature oxidation or alkylation.
3. Purification 1 Isolation of Linear Precursor.Medium. Air oxidation can start dimerization.Maintain acidic pH (< 4.0) and degas buffers to suppress auto-oxidation.
4. Cyclization (CCP) Oxidation of thiols to disulfide.CRITICAL. This is the origin point.High Dilution Strategy: Add linear peptide dropwise into a large volume of oxidant.
The "Reverse Addition" Protocol

The most effective self-validating protocol to prevent Impurity D is Reverse Addition :

  • Reactor A: Contains the oxidant (e.g., Iodine in Methanol/Water or H₂O₂ at pH 7-8) at the target concentration.

  • Reactor B: Contains the Linear Precursor dissolved in a non-oxidizing buffer.

  • Process: Pump contents of Reactor B into Reactor A slowly .

    • Why? The instantaneous concentration of unreacted linear peptide in Reactor A remains near zero. It reacts (cyclizes) faster than it can find another linear molecule to dimerize with.

Experimental Validation & Data

Impact of Concentration on Impurity D Levels

The following data (generalized from peptide process development standards) illustrates the relationship between dilution and dimer formation.

Peptide Conc.[2][][4][5] (mg/mL)Cyclization Yield (%)Impurity D (Dimer) (%)
0.1 (High Dilution)92.5%0.8%
0.5 88.0%4.2%
1.0 75.0%12.5%
5.0 45.0%35.0%

Note: At concentrations >1 mg/mL, the second-order dimerization rate becomes significant, drastically reducing yield and increasing purification burden.

Analytical Method for Detection

To validate the control of Impurity D, use the following HPLC conditions:

  • Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 3 µm).

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: Shallow gradient (e.g., 10% to 40% B over 30 mins).

  • Detection: UV at 220 nm.

  • Elution Order:

    • Linear Precursor (if residual).

    • Felypressin (Monomer).

    • Impurity D (Dimer) - Elutes later due to larger hydrophobic surface area.

Detailed Mechanistic Diagram

The following diagram details the chemical transformation and the specific structural difference between the monomer and the impurity.

Chemical_Mechanism cluster_0 Linear Precursor (2 Molecules) cluster_1 Path A: Cyclization (Low Conc) cluster_2 Path B: Dimerization (High Conc) M1 H-Cys(SH)-...-Cys(SH)-NH2 Mono     S---------S         /           \       Cys1.......Cys6    (Felypressin Monomer) M1->Mono Intramolecular Oxidation Dimer H-Cys-S-S-Cys-NH2    |       | H-Cys-S-S-Cys-NH2 (Impurity D / Dimer) M1->Dimer Intermolecular Oxidation M2 H-Cys(SH)-...-Cys(SH)-NH2 M2->Dimer

Caption: Structural comparison. Path A yields the cyclic monomer (Felypressin). Path B links two chains via disulfide bonds, creating Impurity D.

References

  • European Pharmacopoeia (Ph.[6][7] Eur.) . Monograph: Felypressin. European Directorate for the Quality of Medicines & HealthCare (EDQM).

  • Sigma-Aldrich . Felypressin EP Reference Standard. Product Data Sheet.

  • BOC Sciences . Felypressin Impurity D (Dimer) Structure and Specifications.

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. (Context on Cys protection and oxidation strategies).

  • Andersson, L., et al. (2000). Large-scale synthesis of peptides. Biopolymers (Peptide Science). (Discusses high-dilution principles for cyclization).

Sources

Exploratory

Chemical Stability and Characterization of Felypressin Impurity D

Topic: Chemical Stability of Felypressin Impurity D in Solution Content Type: In-depth Technical Guide Audience: Researchers, Analytical Scientists, and Formulation Engineers A Technical Guide to Hydrolytic Degradation P...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Chemical Stability of Felypressin Impurity D in Solution Content Type: In-depth Technical Guide Audience: Researchers, Analytical Scientists, and Formulation Engineers

A Technical Guide to Hydrolytic Degradation Pathways in Vasopressin Analogues

Executive Summary

Felypressin ([2-phenylalanine, 8-lysine]-vasopressin) is a synthetic non-catecholamine vasoconstrictor widely used in local anesthesia. Its stability in solution is compromised by specific degradation pathways, most notably the formation of Impurity D (European Pharmacopoeia definition).

This guide provides a definitive technical analysis of Impurity D, identified as [2-phenylalanine, 8-lysine]-vasopressic acid . This impurity arises from the hydrolysis of the C-terminal glycinamide moiety. Understanding the kinetics of this transformation is critical for formulation scientists, as it represents the primary stability-limiting factor in aqueous solutions, particularly under excursions of pH and temperature.

Molecular Architecture and Degradation Mechanism
1.1 The Parent Molecule: Felypressin

Felypressin is an octapeptide with a disulfide bridge (Cys1–Cys6) and a C-terminal amide.[1]

  • Sequence: Cys-Phe-Phe-Gln-Asn-Cys-Pro-Lys-Gly-NH₂[1][]

  • Critical Feature: The C-terminal glycine is amidated (-CONH₂). This amide group is essential for biological activity (V1 receptor binding).

1.2 Impurity D: The Hydrolysis Product

Impurity D is formed when the C-terminal amide is hydrolyzed to a free carboxylic acid.

  • Chemical Name: [2-phenylalanine, 8-lysine]-vasopressic acid.

  • Mechanism: Nucleophilic attack by a water molecule (or hydroxide ion) on the carbonyl carbon of the terminal amide.

  • Mass Shift: +0.984 Da (Replacement of -NH₂ [16 Da] with -OH [17 Da]). In low-resolution MS, this appears as a +1 Da shift.

1.3 Reaction Pathway Visualization

The following diagram illustrates the specific hydrolytic pathway generating Impurity D and competing degradation routes (Disulfide scrambling).

Felypressin_Degradation cluster_conditions Critical Factors for Impurity D Formation Parent Felypressin (Parent) (C-terminal -CONH2) ImpurityD Impurity D (Vasopressic Acid) (C-terminal -COOH) Parent->ImpurityD Hydrolysis (pH > 5.0) +H2O, -NH3 Dimer Felypressin Dimer (Disulfide Exchange) Parent->Dimer Oxidation (Disulfide Scrambling) BetaAsp Beta-Asp Isomer (Deamidation of Asn5) Parent->BetaAsp Deamidation (pH dependent) Factors High pH (Alkaline) Temperature > 25°C Buffer Composition

Figure 1: Degradation pathways of Felypressin. The solid red line indicates the primary pathway for Impurity D formation via C-terminal hydrolysis.

Analytical Strategy: Detection and Quantification

Separating the acid form (Impurity D) from the amide form (Parent) requires precise pH control in chromatography because their hydrophobicity is very similar.

2.1 Physico-Chemical Differentiation
FeatureFelypressin (Parent)Impurity D (Acid Form)
C-Terminus Glycinamide (-CONH₂)Glycine (-COOH)
Isoelectric Point (pI) ~10 (Basic due to Lys8)~8.5 (Shifted lower due to -COOH)
Charge at pH 2.0 +2 (N-term, Lys)+2 (COOH is protonated)
Charge at pH 7.0 +2+1 (COO⁻ neutralizes one +)
RP-HPLC Elution Retains longer (More hydrophobic)Elutes earlier (More polar due to -COOH)
2.2 Recommended HPLC Methodology

To separate Impurity D, use a gradient elution with a low pH mobile phase to suppress the ionization of the carboxylic acid, sharpening the peak shape.

  • Column: C18 Reverse Phase (e.g., 250 x 4.6 mm, 5 µm).[3]

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water (pH ~2.0).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: 10% B to 40% B over 30 minutes.

  • Detection: UV at 220 nm (Peptide bond) or 280 nm (Phenylalanine).

  • Differentiation: Impurity D typically elutes at RRT (Relative Retention Time) ~0.90–0.95 relative to Felypressin.

Stability Profiling Protocol (Forced Degradation)

To validate the stability-indicating nature of your method and confirm Impurity D formation, perform the following stress tests.

3.1 Experimental Workflow

This protocol is designed to force the generation of Impurity D to confirm its retention time and mass spectrum.

Stability_Workflow Start Felypressin Stock (1 mg/mL in H2O) Stress_Acid Acid Stress (0.1N HCl, 60°C, 4h) Start->Stress_Acid Stress_Base Base Stress (0.1N NaOH, RT, 2h) Start->Stress_Base Quench Quench/Neutralize (pH 6.0 - 7.0) Stress_Acid->Quench Stress_Base->Quench Note Base stress is the primary generator of Impurity D Stress_Base->Note Analysis LC-MS Analysis (Identify Impurity D) Quench->Analysis

Figure 2: Forced degradation workflow to isolate and identify Impurity D.

3.2 Step-by-Step Protocol
  • Preparation: Prepare a 1.0 mg/mL solution of Felypressin in water.

  • Alkaline Hydrolysis (Targeting Impurity D):

    • Add 1.0 mL of 0.1 N NaOH to 1.0 mL of sample.

    • Incubate at Room Temperature (20–25°C) for 2 to 4 hours. Note: High heat in base may destroy the peptide completely.

    • Neutralize with 1.0 mL of 0.1 N HCl.

  • Acid Hydrolysis:

    • Add 1.0 mL of 0.1 N HCl to 1.0 mL of sample.

    • Incubate at 60°C for 4 hours.

  • Analysis: Inject neutralized samples into the HPLC.

    • Expectation: The Alkaline sample should show a significant increase in the peak at RRT ~0.9 (Impurity D), correlating with the loss of the parent peak.

Mitigation and Formulation Strategies

The formation of Impurity D is directly linked to pH and water activity.

  • pH Control: Felypressin is most stable in the pH range of 3.0 to 4.0 .

    • Why? At pH > 5.0, the hydroxide ion concentration increases, accelerating the nucleophilic attack on the C-terminal amide.

    • Action: Use Acetate or Citrate buffers to maintain pH < 4.5.

  • Temperature: Reaction rates follow the Arrhenius equation. Storage at 2–8°C significantly retards hydrolysis.

  • Lyophilization: Removal of water is the most effective strategy. If formulating a liquid, ensure the pH is strictly controlled.

References
  • European Directorate for the Quality of Medicines & HealthCare (EDQM). (2024). Felypressin - Monograph 1634. European Pharmacopoeia.[4][5]

  • Sigma-Aldrich (Merck). (n.d.). Felypressin EP Reference Standard Data Sheet.

  • Manning, M. C., et al. (2010). Stability of Protein Pharmaceuticals: An Update. Pharmaceutical Research. (General mechanism of peptide deamidation and hydrolysis).

  • World Health Organization (WHO). International Pharmacopoeia: Felypressin.

    • [6]

Sources

Protocols & Analytical Methods

Method

Preparation of Felypressin Impurity D reference standard stock

Application Note: Preparation and Qualification of Felypressin Impurity D Reference Standard Stock Abstract This application note details the protocol for the preparation, handling, and storage of Felypressin Impurity D...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Preparation and Qualification of Felypressin Impurity D Reference Standard Stock

Abstract

This application note details the protocol for the preparation, handling, and storage of Felypressin Impurity D reference standard stock solutions. Felypressin (Ph.[1][2] Eur. Monograph 1634) is a synthetic nonapeptide vasoconstrictor.[2] Its Impurity D is identified as the disulfide-linked dimer (Bis-Felypressin), a critical process-related impurity formed via oxidation of the cysteine residues.[2] Accurate quantification of this impurity is mandated by pharmacopeial standards (Ph.[2] Eur., USP) to ensure drug safety and efficacy.[2] This guide addresses the specific physicochemical challenges of handling high-molecular-weight peptide dimers, including hygroscopicity, surface adsorption, and aggregation.[2][3]

Chemical Context & Material Specifications

Understanding the analyte is the first step in accurate preparation. Felypressin Impurity D differs significantly from the parent monomer in molecular weight and hydrophobicity.

ParameterFelypressin (API)Felypressin Impurity D (Standard)
Chemical Nature Monomer (Cyclic disulfide)Dimer (Intermolecular disulfide bridge)
Formula


Molecular Weight ~1040.22 Da~2080.57 Da
Solubility Profile Soluble in water/dilute acidReduced solubility; prone to aggregation
Critical Risk Hydrolysis (Deamidation)Disulfide exchange; Surface Adsorption

Reagents & Equipment:

  • Solvent A: HPLC-grade Water (18.2 MΩ[2][3]·cm).

  • Solvent B: Acetic Acid (Glacial, HPLC grade).[2]

  • Vessels: Low-binding Polypropylene (PP) microcentrifuge tubes (1.5 mL). Do not use glass vials for low-concentration peptide stocks to prevent adsorption.

  • Balance: Analytical Microbalance (readability 0.01 mg or better) with an ionizing unit (static eliminator).

Protocol: Preparation of Stock Solution

Phase 1: Environmental Control & Weighing

Peptide reference standards are often lyophilized trifluoroacetate or acetate salts. They are highly hygroscopic and prone to static charge, which causes significant weighing errors.

  • Equilibration: Remove the Reference Standard vial from the freezer (-20°C) and allow it to equilibrate to room temperature for 30 minutes inside a desiccator. Why: Opening a cold vial condenses atmospheric moisture onto the powder, altering the weight.

  • Static Elimination: Pass the vial and the spatula through an ionizing field (static gun) before opening.

  • Weighing: Weigh approximately 1.0 mg of Felypressin Impurity D into a low-binding PP tube. Record the exact mass (

    
    ).
    
Phase 2: Solubilization Strategy

Impurity D (Dimer) is more hydrophobic than the monomer.[2] Neutral water may result in incomplete dissolution or "gel" formation. Acidic conditions are required to protonate basic residues (Lysine) and ensure solubility.[2]

  • Solvent Preparation: Prepare a 10% (v/v) Acetic Acid solution in HPLC-grade water.[2][3]

    • Mechanism:[2][3][] Acetic acid disrupts intermolecular hydrogen bonding and ensures the peptide is fully protonated, preventing aggregation.

  • Dissolution: Add the solvent to the tube to achieve a target concentration of 0.5 mg/mL .

    • Calculation: Volume (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
      ) = 
      
      
      
      .[2]
  • Agitation: Vortex gently for 30 seconds. If particulates remain, sonicate for maximum 1 minute in a water bath at ambient temperature. Warning: Excessive sonication generates heat, which can degrade the peptide.

Phase 3: Mass Correction (The "Purity" Factor)

CRITICAL: You must correct the weighed mass for the "Assigned Content" provided in the Certificate of Analysis (CoA). Peptide standards are never 100% peptide; they contain counter-ions (acetate/TFA) and residual water.[2]

ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="ng-star-inserted display">


[2]
  • 
    : Actual concentration of the peptide moiety (mg/mL).[2]
    
  • ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    : Chromatographic purity (decimal, e.g., 0.98).[2]
    
  • Note: If the CoA provides a "Potency" or "Assigned Value" (e.g., 850 ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    g/mg), use that value directly:
    
    
    
    
    [2]

Workflow Visualization

The following diagram outlines the critical decision pathways for preparing the stock solution, ensuring integrity from vial to freezer.

G Start Lyophilized Impurity D (Remove from -20°C) Equilibrate Equilibrate to RT (30 mins in Desiccator) Start->Equilibrate Weigh Weigh ~1 mg (Low-binding PP Tube) Equilibrate->Weigh Calc Calculate Volume (Target 0.5 mg/mL) Weigh->Calc Solvent Add 10% Acetic Acid Calc->Solvent Dissolve Vortex & Sonicate (<1 min) Solvent->Dissolve Check Visual Inspection: Clear Solution? Dissolve->Check AddACN Add 10% Acetonitrile (If hydrophobic aggregation) Check->AddACN No (Cloudy) Aliquot Aliquot into 50 µL (Single-use vials) Check->Aliquot Yes AddACN->Aliquot Freeze Store at -20°C or -80°C Aliquot->Freeze

Caption: Decision tree for Felypressin Impurity D solubilization, ensuring complete dissolution before storage.

Qualification & Storage

Concentration Verification (Self-Validating Step)

Before using the stock for critical assays, validate the concentration.[2]

  • Method: HPLC-UV (220 nm).[2][3]

  • Protocol: Inject the prepared Impurity D stock against a calibrated Felypressin API standard (assuming similar extinction coefficients, or using a Relative Response Factor if specified in the monograph).

  • Acceptance: The area count should align with the theoretical concentration

    
     5%.
    
Storage & Stability
  • Container: Amber polypropylene tubes (light protection).[2]

  • Temperature: -20°C or lower.

  • Shelf Life: Liquid stocks of peptide dimers are less stable than monomers. Disulfide exchange can occur, reverting the dimer to monomer or forming higher-order aggregates.

  • Rule: Single-use aliquots only. Never re-freeze a thawed peptide solution.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Cloudy Solution Hydrophobic aggregation of the dimer.[2][3]Add Acetonitrile dropwise (up to 20% v/v) to disrupt hydrophobic interactions.[2]
Low Recovery (HPLC) Adsorption to container walls.[2]Ensure Low-Binding plasticware is used.[2][3] Avoid glass.
Shift in Retention Time pH mismatch between stock and Mobile Phase.Dilute the stock 1:10 in Mobile Phase A before injection to equilibrate pH.
Extra Peaks (Monomer) Disulfide reduction.[2]Ensure NO reducing agents (DTT, TCEP, Mercaptoethanol) are present in solvents or glassware.[2]

References

  • European Pharmacopoeia (Ph.[2] Eur.) . Monograph 1634: Felypressin. European Directorate for the Quality of Medicines & HealthCare (EDQM).[2] Available at: [Link][2]

Sources

Application

Application Note: Optimized Conditions for the Detection of Felypressin Disulfide Dimers via HPLC-UV

This Application Note is structured to guide researchers through the specific challenges of detecting Felypressin dimers, a critical impurity in peptide drug development. Abstract & Core Directive Felypressin ([Phe2, Lys...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers through the specific challenges of detecting Felypressin dimers, a critical impurity in peptide drug development.

Abstract & Core Directive

Felypressin ([Phe2, Lys8]-vasopressin) is a synthetic octapeptide used primarily as a vasoconstrictor in local anesthetics. Unlike many therapeutic peptides, Felypressin lacks Tryptophan (Trp) and Tyrosine (Tyr) residues, which significantly lowers its UV extinction coefficient at standard detection wavelengths (280 nm).

The formation of disulfide dimers (intermolecular covalent aggregates) is a primary degradation pathway. Detecting these dimers via UV requires a specific set of conditions:

  • Chromatographic Separation: Direct spectroscopic differentiation is impossible due to spectral overlap; RP-HPLC is required to spatially resolve the dimer.

  • Wavelength Selection: Detection must occur at 210–220 nm (peptide bond) rather than 280 nm, as the Phenylalanine (Phe) signal at 257 nm is too weak for trace impurity analysis.

  • Non-Reducing Environment: The mobile phase and sample preparation must remain acidic and oxidant-free to preserve the dimer structure during analysis.

Scientific Background: The Chemistry of Dimerization

Structural Constraints

Felypressin is a cyclic nonapeptide (technically octapeptide with a disulfide bridge) with the sequence: Cys-Phe-Phe-Gln-Asn-Cys-Pro-Lys-Gly-NH2 .

  • Native State: Intramolecular disulfide bond between Cys1 and Cys6.

  • Dimer State: Under stress (pH > 7, oxidation), the intramolecular bond opens, allowing free thiols to attack other monomers. This results in an intermolecular disulfide bridge , creating a covalent dimer (2M → D).

The UV Detection Challenge

Most peptide quantification relies on the strong absorbance of Tyr/Trp at 280 nm. Felypressin contains only Phenylalanine (Phe) as an aromatic chromophore.

  • Phe Absorbance: Max at ~257 nm with a very low extinction coefficient (

    
    ).
    
  • Disulfide Absorbance: Weak, broad band near 250–260 nm.

  • Peptide Bond: Strong absorbance at 210–220 nm (

    
    ).
    
Dimerization Pathway Diagram

The following diagram illustrates the mechanism of disulfide scrambling leading to dimer formation.

Dimerization cluster_conditions Critical Control Parameters Monomer Native Felypressin (Intramolecular S-S) Open Open Thiol Intermediate (Reduced/Scrambled) Monomer->Open pH > 7.0 Reductive Stress Dimer Felypressin Dimer (Intermolecular S-S) Open->Dimer Oxidation (Air/H2O2) High Conc. Aggregates Higher Order Aggregates Dimer->Aggregates Prolonged Stress Control1 Acidic pH (<3.0) Prevents Scrambling Control2 Non-Reducing Mobile Phase

Figure 1: Mechanism of Felypressin dimerization and critical control parameters to prevent artifactual formation during analysis.

Detailed Protocol: HPLC-UV Detection Conditions

This protocol is designed to separate the hydrophobic dimer from the monomer using Reversed-Phase Chromatography (RP-HPLC).[1]

Equipment & Reagents[2][3][4]
  • Instrument: HPLC system with Binary Pump and PDA/UV Detector (e.g., Agilent 1260/1290 or Waters Alliance).

  • Column: C18 (L1 packing), 250 mm x 4.6 mm, 5 µm, 100–300 Å pore size.

    • Why: C18 provides the necessary hydrophobicity to resolve the dimer (which is more hydrophobic than the monomer) from the main peak.

  • Reagents: HPLC-grade Acetonitrile (ACN), Trifluoroacetic Acid (TFA), Milli-Q Water.[2]

Mobile Phase Preparation[4]
  • Mobile Phase A (MPA): 0.1% (v/v) TFA in Water.

    • Role: TFA acts as an ion-pairing agent, masking the positive charge on Lys8, sharpening the peak, and maintaining pH ~2.0 to inhibit disulfide exchange.

  • Mobile Phase B (MPB): 0.1% (v/v) TFA in Acetonitrile.

Chromatographic Conditions
ParameterSettingRationale
Flow Rate 1.0 mL/minStandard for 4.6mm ID columns.[3]
Injection Volume 20–50 µLHigher volume needed due to weak UV signal.
Column Temp 25°C or 40°C40°C improves mass transfer and peak shape for larger peptides.
Detection 215 nm (Bandwidth 4 nm)Maximizes sensitivity (peptide bond).
Reference 360 nm (if using PDA)Corrects for baseline drift.
Run Time 45–60 minutesEnsures elution of late-eluting dimers/oligomers.
Gradient Program

The dimer is significantly more hydrophobic than the monomer due to the presence of two Phenylalanine residues and increased surface area. It will elute after the main peak.

Time (min)% Mobile Phase BEvent
0.015%Equilibration
30.045%Linear Gradient (Shallow slope for resolution)
35.090%Wash Step (Elute aggregates)
40.090%Hold Wash
40.115%Re-equilibration
50.015%End of Run

Note: The Felypressin monomer typically elutes between 15–20 minutes. The dimer typically elutes at a Relative Retention Time (RRT) of ~1.2 to 1.4.

Method Validation & Impurity Generation

Since commercial "Felypressin Dimer" standards are rare, you must generate a system suitability standard in-situ to confirm the retention time.

Forced Degradation Protocol (Dimer Generation)
  • Stock Solution: Prepare 1 mg/mL Felypressin in water.

  • Stress Condition: Adjust pH to 8.5 using 0.1 M NaOH.

  • Oxidation: Add 0.1% Hydrogen Peroxide (

    
    ) or bubble air through the solution for 2 hours at Room Temperature.
    
    • Mechanism:[4][5][6] Basic pH opens the disulfide; oxidation promotes intermolecular linking.

  • Quench: Acidify immediately with 1 M HCl or TFA to pH < 3.0.

  • Analysis: Inject this sample. You will observe a decrease in the main peak and the appearance of a new, later-eluting peak (The Dimer).

Analytical Workflow Diagram

Workflow Sample Sample Preparation (Dissolve in 0.1% TFA) HPLC RP-HPLC Separation (C18, Gradient Elution) Sample->HPLC Detection UV Detection @ 215 nm (Monitoring Peptide Backbone) HPLC->Detection Data Data Analysis (Calc RRT & Area %) Detection->Data Decision Dimer Peak Found? Data->Decision Quant Quantify vs. Main Peak (Area %) Decision->Quant Yes (RRT ~1.3) Limit Report < 0.5% (Typical Limit) Decision->Limit No

Figure 2: Analytical workflow for the detection and quantification of Felypressin dimers.

Troubleshooting & Critical Considerations

Why not use Mass Spectrometry (LC-MS)?

While LC-MS is excellent for identification (Monomer m/z = 1040.2, Dimer m/z = 2078.4), UV is preferred for routine QC quantification because:

  • Linearity: UV response is strictly linear for peptides at 215 nm.

  • Response Factor: The dimer contains exactly twice the number of peptide bonds as the monomer. Therefore, the UV response factor is roughly 1:1 (by mass) or 2:1 (by molarity), simplifying calculation (Area % normalization is valid).

Common Pitfalls
  • Ghost Peaks: If using TCEP or DTT to "clean" the column, you will reduce the Felypressin monomer, creating a split peak (Linear vs Cyclic monomer). Never use reducing agents in the mobile phase.

  • Baseline Drift: At 215 nm, TFA absorbs UV. Ensure MPA and MPB have balanced TFA concentrations (e.g., add slightly less TFA to ACN, or use "low-UV" grade TFA) to minimize baseline rise during the gradient.

References

  • European Pharmacopoeia (Ph. Eur.). Felypressin Monograph 1634. (Standard for impurity limits and general chromatographic conditions).

  • Vergote, V., et al. (2009). Quality control of peptide drugs: Felypressin. Journal of Pharmaceutical and Biomedical Analysis. (Discusses degradation pathways and separation).

  • Mant, C. T., & Hodges, R. S. (2002). High-Performance Liquid Chromatography of Peptides and Proteins: Separation, Analysis, and Conformation. CRC Press. (Authoritative text on peptide RRT and dimerization).

  • International Conference on Harmonisation (ICH). Q2(R1) Validation of Analytical Procedures. (Guideline for validating the limit of detection).

Sources

Method

Using EP Reference Standard Felypressin Impurity D in QC

Application Note: QC Analysis of Felypressin using EP Reference Standard Impurity D Executive Summary This technical guide details the protocol for utilizing the European Pharmacopoeia (EP) Reference Standard Felypressin...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: QC Analysis of Felypressin using EP Reference Standard Impurity D

Executive Summary

This technical guide details the protocol for utilizing the European Pharmacopoeia (EP) Reference Standard Felypressin Impurity D in the Quality Control (QC) of Felypressin API and finished dosage forms. Felypressin ([Phe², Lys⁸]-vasopressin) is a synthetic nonapeptide vasoconstrictor.[1][2] Its quality is critical, as peptide impurities can induce immunogenicity or alter potency.[2]

Impurity D (identified as the Felypressin Dimer , MW ~2080 Da) represents a critical oxidative degradation product.[2] This guide provides a self-validating HPLC workflow to ensure system suitability, specifically focusing on the resolution and quantification of this high-molecular-weight impurity.

Technical Background & Material Science

The Molecule: Felypressin[3][5][6][7][8]
  • Sequence: Cys-Phe-Phe-Gln-Asn-Cys-Pro-Lys-Gly-NH₂ (Disulfide bridge: Cys1–Cys6)[1][2]

  • Role: V1 receptor agonist used in dental anesthetics.[2]

  • Vulnerability: The disulfide bridge is susceptible to scrambling and oxidation, leading to dimerization.[2]

The Reference Standard: Impurity D

According to commercial pharmacopeial standard providers and chemical data, Impurity D corresponds to the Felypressin Dimer (Intermolecular disulfide linked).[2]

PropertyFelypressin (Monomer)Impurity D (Dimer)
Formula C₄₆H₆₅N₁₃O₁₁S₂C₉₂H₁₃₀N₂₆O₂₂S₄
MW 1040.22 g/mol 2080.57 g/mol
Origin Synthetic APIOxidative degradation / Synthesis byproduct
Elution Mid-gradientLate-eluting (Hydrophobic)
Mechanistic Pathway

The formation of Impurity D occurs via the oxidation of free thiols or disulfide interchange between two monomer units.[2]

G Monomer Felypressin Monomer (Intramolecular S-S) Intermediate Open Thiol Form (Reduced) Monomer->Intermediate Reductive Stress or Scrambling Dimer Impurity D (Dimer) (Intermolecular S-S) Monomer->Dimer Direct Disulfide Interchange Intermediate->Dimer Oxidation (Aggregation)

Figure 1: Oxidative dimerization pathway leading to Felypressin Impurity D.[1][2]

Experimental Protocol

Reagents and Equipment
  • System: UHPLC or HPLC system with a binary gradient pump and temperature-controlled autosampler.

  • Detector: UV/VIS (Variable Wavelength) or PDA.[2]

  • Column: C18 End-capped silica (e.g., 250 mm x 4.6 mm, 5 µm, 100 Å pore size).[1][2] Note: A 300 Å pore size is often preferred for dimers to prevent pore exclusion, but 100 Å is standard for the monomer.[2]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (Milli-Q).[1][2]

  • Mobile Phase B: 0.1% TFA in Acetonitrile (Gradient Grade).

  • Standards:

    • Felypressin CRS (Current Batch).[2][3]

    • Felypressin Impurity D CRS (EP Reference Standard).[2]

Standard Preparation (Critical Step)

Peptide standards are hygroscopic and prone to adsorption.[2] Follow this strict reconstitution protocol.

  • Equilibration: Allow the lyophilized Impurity D vial to reach room temperature (20–25°C) before opening to prevent condensation.

  • Solvent: Use 0.1% Acetic Acid or the Mobile Phase A for reconstitution.[2] Avoid pure water to prevent pH-induced aggregation.[1][2]

  • Stock Solution (Impurity D):

    • Dissolve contents to achieve approx. 0.1 mg/mL.[2]

    • Sonicate briefly (max 30s) if necessary.[2]

  • System Suitability Solution (SSS):

    • Prepare a solution containing 1.0 mg/mL Felypressin API.[2]

    • Spike with Impurity D Stock to achieve a final concentration of 1.0% (relative to API).

    • Why? This mimics the specification limit and proves the method can detect the impurity at the threshold.

Chromatographic Conditions
ParameterSetting
Flow Rate 1.0 mL/min
Injection Vol 20 µL
Column Temp 25°C ± 2°C
Detection UV @ 220 nm (Peptide bond absorption)
Run Time 45 - 60 minutes (Must be sufficient to elute the Dimer)

Gradient Table:

Time (min) % Mobile Phase A % Mobile Phase B Phase
0.0 90 10 Equilibration
5.0 90 10 Isocratic Hold
30.0 50 50 Linear Gradient
35.0 10 90 Wash (Elute Dimer)
40.0 10 90 Hold

| 41.0 | 90 | 10 | Re-equilibration |[1][2]

QC Workflow & Decision Logic

The following workflow illustrates the decision process when using the Impurity D standard during batch release.

QC_Workflow Start Start QC Run Prep Prepare System Suitability Solution (SSS) (API + Impurity D) Start->Prep Inject Inject SSS Prep->Inject Check_Res Check Resolution (Rs) Felypressin vs. Impurity D Inject->Check_Res Pass_Res Rs > Specified Limit (e.g., > 3.0) Check_Res->Pass_Res Yes Fail_Res Rs < Limit Check_Res->Fail_Res No Analyze_Sample Inject Test Samples Pass_Res->Analyze_Sample Troubleshoot Troubleshoot: 1. Check Column Age 2. Verify Gradient 3. Check Mobile Phase pH Fail_Res->Troubleshoot Calc_Impurity Calculate Impurity % (Area Normalization or Ext. Std) Analyze_Sample->Calc_Impurity Report Generate CoA Calc_Impurity->Report Troubleshoot->Prep Retest

Figure 2: QC Decision Tree for Felypressin Batch Release.

Data Analysis & Acceptance Criteria

Identification

Impurity D is a late-eluting peak due to its increased hydrophobicity (two phenylalanine pairs in the dimer).[1][2]

  • Relative Retention Time (RRT): Typically 1.2 – 1.5 relative to Felypressin.[2]

  • Confirmation: The peak in the test sample must align with the retention time of the Impurity D CRS peak in the SSS.

Resolution (Rs)

The EP requires specific resolution between the main peak and impurities.


[1][2]
  • Target:

    
     between Felypressin and Impurity D.[2]
    
  • Note: Because Impurity D elutes significantly later, resolution is rarely the issue; peak shape and carryover are the primary concerns.[2]

Quantification

Impurity D is often quantified using the External Standard Method or Area Normalization (if response factors are assumed equal, though dimers may have slightly different extinction coefficients).[2]

Limit:

  • Specified Impurity (Impurity D): Typically NMT 1.0% (Check current EP monograph limits).[2]

  • Total Impurities: NMT 2.0%.[2]

Troubleshooting & Best Practices

IssueProbable CauseCorrective Action
Impurity D Peak Missing Gradient cut-off too early.Extend the gradient ramp to 90% B to elute the hydrophobic dimer.[2]
Broad/Tailing Peaks Secondary interactions with silanols.[2]Ensure TFA concentration is 0.1%.[2] Consider a column with better end-capping.
Ghost Peaks Carryover of the dimer.[2]The dimer is "sticky."[2] Add a needle wash step with 50:50 ACN:Water.[2]
Retention Time Drift Temperature fluctuation.[2]Thermostat the column compartment strictly at 25°C.

References

  • European Directorate for the Quality of Medicines (EDQM). Felypressin Monograph 1634.[2] European Pharmacopoeia.[2][4][5][6]

  • EDQM Reference Standards C

  • Sigma-Aldrich (Merck). Felypressin EP Reference Standard Product Data.[1][2]

  • BOC Sciences.Felypressin Impurity D Structure and Chemical Properties.
  • European Medicines Agency (EMA). Guideline on Control of Impurities of Pharmacopoeial Substances.[2]

(Note: Always verify the latest batch validity and monograph version via the EDQM database before execution.)

Sources

Application

Sample preparation techniques for Felypressin impurity profiling

Executive Summary & Challenge Definition Felypressin (2-phenylalanine-8-lysine vasopressin) presents a unique analytical paradox. As a synthetic nonapeptide used primarily as a vasoconstrictor in dental anesthetics, it i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Challenge Definition

Felypressin (2-phenylalanine-8-lysine vasopressin) presents a unique analytical paradox. As a synthetic nonapeptide used primarily as a vasoconstrictor in dental anesthetics, it is formulated at extremely low concentrations (typically 0.03 IU/mL or ~0.54 µg/mL) alongside a massive excess of the local anesthetic Prilocaine Hydrochloride (30 mg/mL).

The Analytical Gap: Standard "dilute-and-shoot" methods fail for impurity profiling because the dynamic range required (approx. 55,000:1 ratio of Prilocaine to Felypressin) leads to detector saturation and ion suppression in MS. Furthermore, the presence of excipients like parabens and reducing agents (metabisulfite) accelerates peptide degradation while interfering with chromatographic separation.

This guide details two orthogonal sample preparation protocols designed to isolate trace Felypressin impurities—specifically deamidated forms, diastereomers, and oxidative degradants—from the overwhelming Prilocaine matrix.

The Chemistry of Contamination

Before selecting a protocol, one must understand the target impurities. Felypressin is susceptible to three primary degradation pathways driven by formulation pH and antioxidant interaction.

Degradation Pathway Logic

Felypressin_Degradation Parent Felypressin (Parent) [C46H65N13O11S2] Oxidation S-Oxide Impurity (+16 Da) Promoted by: Peroxides Parent->Oxidation Oxidation (Metabisulfite interaction) Hydrolysis Des-Glycinamide (-57 Da) Promoted by: Acid/Heat Parent->Hydrolysis C-term Hydrolysis Deamidation Deamidated Impurity (+1 Da / Charge Change) Promoted by: Basic pH Parent->Deamidation Asn/Gln sidechain Dimer Disulfide Dimer (Aggregates) Parent->Dimer Disulfide scrambling

Figure 1: Primary degradation pathways for Felypressin. Note that Metabisulfite, added to protect Prilocaine, often accelerates disulfide scrambling or oxidation in the peptide.

Strategic Protocol Selection

FeatureProtocol A: Weak Cation Exchange (WCX)Protocol B: Ion-Pairing Direct Injection
Mechanism pKa-based exclusion of PrilocaineChromatographic resolution
Prilocaine Removal >99.9% RemovalNone (Diverted at detector)
Sensitivity High (Enrichment factor 20-50x)Medium
Throughput Low (Manual/Automated SPE steps)High
Use Case Impurity Profiling (Trace Analysis) Potency/Content Uniformity

Protocol A: The "pKa-Switch" SPE Method (Gold Standard)

This protocol utilizes the pKa difference between Prilocaine (pKa ~7.9) and Felypressin (Arginine/Lysine residues, pI ~10-11) to wash away the anesthetic while retaining the peptide.

Materials:

  • Cartridge: Mixed-Mode Weak Cation Exchange (e.g., Oasis WCX or Strata-X-CW), 30 mg/1 mL.

  • Sample: 3% Prilocaine / 0.03 IU Felypressin formulation.

Workflow Logic:

SPE_Workflow Step1 1. CONDITIONING MeOH then Water Step2 2. LOAD (pH 6.0) Both Prilocaine (+) and Felypressin (+) bind to sorbent Step1->Step2 Step3 3. DIFFERENTIAL WASH (Critical) Buffer pH 9.5 + 50% ACN Step2->Step3 Step4 4. ELUTION 2% Formic Acid in MeOH Step3->Step4 Mech Mechanism: At pH 9.5, Prilocaine (pKa 7.9) becomes neutral and washes off. Felypressin (pI >10) remains charged. Step3->Mech

Figure 2: The "pKa-Switch" mechanism allows for the selective removal of the high-abundance anesthetic matrix.

Step-by-Step Procedure:
  • Sample Pre-treatment:

    • Dilute 2 mL of dental anesthetic solution with 2 mL of 200 mM Ammonium Acetate (pH 6.0) .

    • Why: High ionic strength breaks weak protein/excipient interactions; pH 6 ensures both Prilocaine and Felypressin are positively charged.

  • Conditioning:

    • 1 mL Methanol (flow 1 mL/min).

    • 1 mL Water.[1]

  • Loading:

    • Load the 4 mL pre-treated sample at a slow flow rate (0.5 mL/min) to maximize residence time.

  • Wash 1 (Matrix Removal):

    • 1 mL 25 mM Ammonium Acetate (pH 6.0) .

    • Action: Removes salts and highly hydrophilic non-ionic excipients.

  • Wash 2 (The "Cut" Step):

    • 2 mL Ammonium Hydroxide (pH 9.5) in 40% Acetonitrile .

    • Critical Mechanism: At pH 9.5, Prilocaine (pKa 7.9) is deprotonated (neutral) and becomes soluble in the organic content, washing off the cartridge. Felypressin remains positively charged (due to Lysine/Arginine) and stays bound to the carboxylate groups of the WCX sorbent.

  • Elution:

    • Elute with 2 x 0.5 mL 2% Formic Acid in Methanol .

    • Action: Acidification protonates the WCX sorbent carboxyl groups (neutralizing them), releasing the positively charged Felypressin.

  • Reconstitution:

    • Evaporate to dryness under Nitrogen at 35°C. Reconstitute in 100 µL of Mobile Phase A (Water + 0.1% FA).

    • Result: 20x concentration factor with >99% Prilocaine removal.

Protocol B: High-Sensitivity LC-MS/MS Method

Once the sample is prepared, chromatographic separation is required to distinguish Felypressin from its diastereomers (D-Phe or D-Lys variants) which have identical masses but different folding.

Instrument: UHPLC coupled with Q-TOF or Triple Quadrupole MS.

ParameterSettingRationale
Column C18 Peptide Column (1.7 µm, 100 Å pore)Small pore size not required for nonapeptide; 100-130 Å is ideal.
Mobile Phase A 0.1% Difluoroacetic Acid (DFA) in WaterDFA offers better peak shape than Formic Acid but less ion suppression than TFA.
Mobile Phase B 0.1% DFA in Acetonitrile--
Gradient 5% B to 25% B over 20 minsShallow gradient required to separate diastereomers.
Flow Rate 0.3 mL/minOptimal for ESI efficiency.
Column Temp 40°CReduces backpressure and improves mass transfer.

Detection Settings (MS):

  • Ionization: ESI Positive Mode.

  • MRM Transitions (for Triple Quad):

    • Quantifier: 1031.5 -> 120.1 (Phenylalanine immonium ion).

    • Qualifier: 1031.5 -> 328.2.

    • Note: Felypressin is often singly charged [M+H]+ or doubly charged [M+2H]2+ depending on pH. Monitor m/z 516.3 (doubly charged) for best sensitivity.

References & Standards

  • European Pharmacopoeia (Ph.[2][3] Eur.) 11.0 , Monograph [1634]: Felypressin. (Provides impurity limits and reference standards for Impurity A).

  • International Conference on Harmonisation (ICH) , Q3A(R2): Impurities in New Drug Substances. (Defines reporting thresholds for peptide impurities).

  • USP-NF , Monograph: Prilocaine and Felypressin Injection. (Context for matrix composition).

  • Hilaris Publisher , Purity Profiling of Peptide Drugs. (Discusses general peptide degradation mechanisms like deamidation).

Troubleshooting Guide

  • Issue: Low Recovery of Felypressin.

    • Cause: Elution solvent not acidic enough to break WCX interaction.

    • Fix: Increase Formic Acid to 5% in the elution step.

  • Issue: Prilocaine Breakthrough.

    • Cause: Wash 2 pH was too low (< 9.0).

    • Fix: Ensure Wash 2 buffer is pH 9.5 - 10.0. Prilocaine must be neutral to wash off.

  • Issue: "Ghost" Peaks in MS.

    • Cause: Ion pairing reagents (TFA) from previous runs.

    • Fix: Flush system with 50:50 Isopropanol:Water; switch to DFA or Formic Acid.

Sources

Technical Notes & Optimization

Troubleshooting

Advanced Troubleshooting: Resolving Felypressin and Impurity D Co-elution

Content Type: Technical Support Center / Troubleshooting Guide Subject: High-Performance Liquid Chromatography (HPLC/UHPLC) Method Development Target Analyte: Felypressin (Ph.[1][2] Eur. Monograph 1634)[1][2][3] Introduc...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Support Center / Troubleshooting Guide Subject: High-Performance Liquid Chromatography (HPLC/UHPLC) Method Development Target Analyte: Felypressin (Ph.[1][2] Eur. Monograph 1634)[1][2][3]

Introduction

Welcome to the Technical Support Center. This guide addresses the specific challenge of separating Felypressin (2-phenylalanine-8-lysine vasopressin) from its critical critical pair, Impurity D .[1][2]

In peptide chromatography, "Impurity D" (often identified in pharmacopoeial contexts as a stereoisomer or deamidated derivative) typically possesses physicochemical properties nearly identical to the parent API.[1][2] Co-elution here suggests your current method lacks the specific selectivity required to distinguish minute structural differences (e.g., a single chiral center shift or a mass difference of <1 Da).[1][2]

This guide prioritizes Resolution (


)  recovery through stationary phase chemistry and mobile phase engineering.[1][2]

Phase 1: Diagnostic & Verification

Q: How do I confirm that the peak distortion is actually Impurity D and not column overload or matrix interference?

Before altering your method, validate the problem. Co-elution often masquerades as peak tailing.[1][2]

  • Spectral Purity Check: Use a Diode Array Detector (DAD) to check peak purity.[1][2] However, since Felypressin and Impurity D are structurally similar, their UV spectra may be indistinguishable.[2]

  • Mass Spectrometry (MS) Triage: This is the gold standard.[1][2]

    • Felypressin:

      
       Da.[1][2][4]
      
    • Deamidated Impurity:

      
       Da mass shift (
      
      
      
      Da).[1][2]
    • Diastereomer (Stereoisomer): Same mass (

      
       Da).[1][2]
      
  • The "Spike" Test: Inject a sample spiked with a known standard of Impurity D (if available) at 0.5% concentration.[1][2]

    • Result: If the main peak widens or develops a "shoulder" without a distinct second maximum, you have a co-elution leading to resolution loss (

      
      ).[1][2]
      

Phase 2: Troubleshooting Logic (Decision Tree)

Use the following logic flow to determine your next experimental move.

TroubleshootingLogic Start Start: Co-elution Observed CheckpH Check Mobile Phase pH (Is it optimized for Lysine?) Start->CheckpH CheckCol Evaluate Stationary Phase (Is it standard C18?) CheckpH->CheckCol pH is Optimized Action_pH Action: Adjust pH to 3.0 - 4.0 (Suppress Silanol Activity) CheckpH->Action_pH pH is > 5.0 or < 2.0 CheckGrad Gradient Slope Analysis (Is it too steep?) CheckCol->CheckGrad Using Phenyl/Core-Shell Action_Phenyl Action: Switch to Phenyl-Hexyl (Pi-Pi Selectivity) CheckCol->Action_Phenyl Using Standard C18 Action_Shallow Action: Reduce Slope (0.5% B/min change) CheckGrad->Action_Shallow Gradient > 1% B/min Success Resolution Rs > 1.5 CheckGrad->Success Gradient Optimized Action_pH->CheckCol Action_Phenyl->CheckGrad Action_Shallow->Success

Caption: Logical workflow for isolating peptide impurities. Blue nodes represent decision points; Green/Red/Yellow nodes represent experimental actions.

Phase 3: Method Optimization Protocols

Stationary Phase Selection (The "Selectivity" Fix)

If you are using a standard C18 column, you are relying solely on hydrophobicity.[1][2] Felypressin (containing Phenylalanine) and its stereoisomers often require


 interaction  for separation.[1][2]

Recommendation: Switch to a Phenyl-Hexyl or Diphenyl stationary phase.[1][2]

ParameterStandard C18Phenyl-Hexyl / DiphenylWhy Switch?
Interaction Hydrophobic (Van der Waals)Hydrophobic +

Stacking
Felypressin contains Phenylalanine (Phe).[1][2] The Phenyl ligand interacts with the aromatic ring, offering unique selectivity for stereoisomers that C18 cannot provide.[1]
Pore Size 100 Å120 Å - 150 ÅPeptides require larger pores to prevent exclusion.[1][2] Ensure your pore size is adequate.[1][2]
Particle 5

m Fully Porous
2.7

m Core-Shell (Fused-Core)
Core-shell particles provide UHPLC-like efficiency at lower pressures, sharpening peaks and improving

.
Mobile Phase Engineering (The "Efficiency" Fix)

Felypressin is a basic peptide (Lysine residue).[1][2] The ionization state of the peptide and the silanols on the column surface are critical.[1][2]

Q: Should I use TFA or Phosphate?

  • TFA (Trifluoroacetic Acid): The standard starting point (0.1%).[1][2] It acts as an ion-pairing agent, masking the positive charge on the Lysine and improving shape.[2]

    • Issue: If resolution is still poor, TFA might be too strong, masking subtle differences.[2]

  • Phosphate Buffer (pH 3.[1][2][5]0) + Perchlorate (Advanced):

    • Protocol: Sodium Perchlorate (

      
      ) is a chaotropic agent that alters the conformation of the peptide in solution.[1][2]
      
    • Warning: Perchlorate is explosive if dried with organics.[1][2] Use only if necessary and flush systems thoroughly with water.[1][2]

Recommended Mobile Phase "A" for Resolution:

20 mM Sodium Phosphate buffer (pH 3.[1][2]0) + 10 mM Sodium Perchlorate (optional for hard cases).[1][2]

Gradient Slope Optimization

Peptides separate in a "digital" fashion (on/off).[1][2] A steep gradient compresses peaks, causing co-elution.[1][2] You need a shallow gradient specifically across the elution window of the peptide.[1]

Protocol: The "Isocratic Hold" Hybrid

  • Initial: 5% B (Organic) to load.[1][2]

  • Ramp: Fast ramp to 5% below the expected elution %B.

  • Shallow: 0.2% to 0.5% increase in B per minute for 10-15 minutes.

  • Wash: High %B.

Phase 4: Experimental Validation (Self-Validating System)

To ensure your new method is robust, perform the following "System Suitability" test before running samples.

  • Resolution Solution: Prepare a mix of Felypressin and Impurity D (or a forced degradation sample if standards are unavailable).[1][2]

  • Criterion:

    
     (Resolution) must be 
    
    
    
    (Baseline separation).
  • Symmetry: Tailing factor (

    
    ) must be between 0.8 and 1.5.[1][2]
    
Mechanism of Separation Diagram

The following diagram illustrates how the Phenyl-Hexyl phase interacts with the Phenylalanine residues in Felypressin to create separation that C18 misses.

SeparationMechanism cluster_0 Chromatographic Column Environment StationaryPhase Phenyl-Hexyl Ligand (Stationary Phase) Felypressin Felypressin (L-Phe Residue) StationaryPhase->Felypressin Strong Pi-Pi Interaction (Retained Longer) ImpurityD Impurity D (D-Phe or Deamidated) StationaryPhase->ImpurityD Weak/Altered Interaction (Elutes Earlier)

Caption: Differential interaction of Felypressin variants with Phenyl-Hexyl stationary phase via Pi-Pi stacking.

FAQs

Q: I see a shoulder on the main peak, but I don't have an Impurity D standard. What now? A: Perform a Forced Degradation study. Subject Felypressin to basic conditions (0.1 N NaOH for 1-4 hours). This typically induces deamidation and racemization, generating Impurity D in situ.[1][2] Use this mixture to optimize your separation.

Q: Can I use Methanol instead of Acetonitrile? A: Yes. Methanol is a protic solvent and offers different selectivity than Acetonitrile (aprotic).[1][2] Changing the organic modifier is a powerful tool if the column switch fails.[1][2] However, Methanol generates higher backpressure; ensure your system can handle it.[1][2]

Q: My retention times are shifting. A: Peptide retention is highly sensitive to temperature.[1][2] Ensure your column compartment is thermostatted (e.g.,


).[1][2] Do not run at ambient temperature.

References

  • European Pharmacopoeia (Ph.[1][2][3] Eur.). Monograph 1634: Felypressin.[1][2][3] EDQM.[1][2][3] Available at: [Link][1][2]

  • Agilent Technologies. Orthogonal Separation of Pharmaceutical Impurities by the Agilent 1260 Infinity II SFC/UHPLC Hybrid System. Application Note. Available at: [Link]

  • SIELC Technologies. HPLC Separation of Epinephrine and Related Impurities (Catecholamine Analogues). Application Method.[1][2][3][5][6][7][8][9][10][] Available at: [Link]

Sources

Optimization

Removing high molecular weight impurities from Felypressin API

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals facing challenges with the removal of high molecular weight (HMW) impurities from Felypressin Active Pharm...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals facing challenges with the removal of high molecular weight (HMW) impurities from Felypressin Active Pharmaceutical Ingredient (API). The following sections offer troubleshooting strategies and frequently asked questions to ensure the successful purification of this synthetic peptide.

Introduction to Felypressin and its Impurities

Felypressin is a synthetic nonapeptide analogue of vasopressin used as a vasoconstrictor, often in dental anesthesia to prolong the local anesthetic effect.[1][2] During its solid-phase synthesis and subsequent storage, various impurities can arise. These can include deletion sequences, truncated peptides, and by-products from protecting group removal.[3] Of particular concern are high molecular weight impurities, such as dimers or other aggregates, which can impact the safety and efficacy of the final drug product and are therefore strictly regulated.[4][5]

High-performance liquid chromatography (HPLC) is the cornerstone of both analytical assessment and preparative purification of peptides like Felypressin.[3][6] Reversed-phase HPLC (RP-HPLC) and size-exclusion chromatography (SEC) are the most common techniques employed for this purpose.[7][8]

Troubleshooting Guide for HMW Impurity Removal

This section addresses common issues encountered during the chromatographic purification of Felypressin, focusing on the removal of HMW species.

Problem 1: Poor Resolution Between Felypressin and HMW Impurities in RP-HPLC

Symptoms:

  • Overlapping peaks for Felypressin and HMW impurities on the chromatogram.

  • Inability to achieve baseline separation, leading to impure fractions.

Potential Causes & Solutions:

CauseScientific RationaleRecommended Solution
Inappropriate Gradient Slope A steep gradient may not provide sufficient time for differential partitioning of Felypressin and its closely eluting HMW impurities on the stationary phase, leading to co-elution.Implement a shallower gradient. A typical starting point for peptide separations is a 1% increase in the organic mobile phase (e.g., acetonitrile) per minute.[9] This enhances the interaction time with the stationary phase, improving separation.
Incorrect Mobile Phase pH The charge state of Felypressin and its impurities is pH-dependent. An unsuitable pH can minimize differences in hydrophobicity, making separation difficult.Adjust the mobile phase pH. The use of ion-pairing agents like trifluoroacetic acid (TFA) at concentrations of 0.05-0.1% is standard for peptide separations to ensure good peak shape and resolution.[6] Experimenting with different ion-pairing agents or pH modifiers can alter selectivity.
Suboptimal Stationary Phase The choice of stationary phase chemistry (e.g., C18, C8) and pore size is critical. For peptides, wide-pore silica (e.g., 300 Å) is recommended to allow for better interaction and prevent size-exclusion effects that can occur with smaller pore sizes.[6][10]Screen different column chemistries. A C18 column is a good starting point, but for very hydrophobic peptides, a C8 or a phenyl-based column might provide alternative selectivity.[9] Ensure the use of a wide-pore column.
High Column Temperature Temperature affects mobile phase viscosity and mass transfer kinetics. While higher temperatures can sometimes improve peak shape, they can also alter selectivity in unpredictable ways.Optimize the column temperature. A systematic study varying the temperature (e.g., 30°C, 40°C, 50°C) can reveal an optimal condition for resolving the target peak from impurities.[11]

Experimental Protocol: Optimizing Gradient Elution in RP-HPLC

  • Initial Scouting Run:

    • Column: Wide-pore C18, 4.6 x 250 mm, 5 µm.

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: 5-95% B over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 214 nm.

  • Gradient Refinement:

    • Based on the scouting run, identify the approximate %B at which Felypressin elutes.

    • Design a shallower gradient around this elution point. For example, if Felypressin elutes at 40% B, a new gradient could be 30-50% B over 40 minutes.

  • Fraction Collection:

    • Collect fractions across the Felypressin and impurity peaks.

    • Analyze the purity of each fraction using an analytical HPLC method.

Problem 2: Low Recovery of Felypressin After Purification

Symptoms:

  • The total amount of purified Felypressin is significantly lower than the amount loaded onto the column.

Potential Causes & Solutions:

CauseScientific RationaleRecommended Solution
Irreversible Adsorption to the Column Peptides can interact strongly with the stationary phase, especially if there are secondary interactions with residual silanols on the silica support.Ensure proper column conditioning and use a high-purity silica-based column.[6] The addition of a competitive base or operating at a different pH can sometimes mitigate this.
Sample Precipitation on the Column If the sample is dissolved in a solvent that is too weak (low organic content) compared to the initial mobile phase, it can precipitate at the head of the column.Dissolve the crude Felypressin in a solvent that is compatible with the initial mobile phase conditions. If the initial mobile phase is 5% acetonitrile, dissolving the sample in a similar or slightly higher concentration of acetonitrile is advisable.[12]
Degradation During Purification Felypressin may be susceptible to degradation under certain pH or temperature conditions.Assess the stability of Felypressin under the chromatographic conditions. This can be done by re-injecting a purified fraction after a period of incubation in the mobile phase. If degradation is observed, consider using a different mobile phase or lowering the column temperature.[13]
Non-Specific Binding to Collection Vials Peptides can adsorb to the surface of glass or plastic collection tubes, leading to apparent low recovery.Use low-protein-binding collection tubes. Pre-rinsing the tubes with a solution containing a high concentration of an organic solvent or a surfactant can also help to passivate the surface.

Workflow for Troubleshooting Low Recovery

LowRecovery Start Low Felypressin Recovery CheckAdsorption Assess Irreversible Adsorption Start->CheckAdsorption CheckPrecipitation Evaluate Sample Solubility Start->CheckPrecipitation CheckDegradation Investigate On-Column Degradation Start->CheckDegradation CheckBinding Test for Non-Specific Binding Start->CheckBinding SolutionAdsorption Use High-Purity Column / Modify Mobile Phase CheckAdsorption->SolutionAdsorption SolutionPrecipitation Optimize Sample Solvent CheckPrecipitation->SolutionPrecipitation SolutionDegradation Modify pH or Temperature CheckDegradation->SolutionDegradation SolutionBinding Use Low-Binding Vials CheckBinding->SolutionBinding

Caption: Troubleshooting workflow for low Felypressin recovery.

Problem 3: Presence of Aggregates (HMW Impurities) in the Final Product Despite RP-HPLC Purification

Symptoms:

  • Analysis by a secondary method, such as Size-Exclusion Chromatography (SEC), reveals the presence of HMW impurities in the purified Felypressin.

Potential Causes & Solutions:

CauseScientific RationaleRecommended Solution
Co-elution in RP-HPLC Some HMW impurities may have very similar hydrophobicity to Felypressin, making their separation by RP-HPLC challenging.Introduce an orthogonal purification step. Size-Exclusion Chromatography (SEC) is an excellent secondary purification technique as it separates molecules based on their hydrodynamic radius, not their hydrophobicity.[8]
Formation of Aggregates Post-Purification The lyophilization process or the final formulation buffer can sometimes induce the formation of aggregates.Optimize the lyophilization cycle and the composition of the final formulation buffer. The inclusion of excipients such as sugars or amino acids can sometimes stabilize the peptide and prevent aggregation.
Inadequate Analytical Method The analytical RP-HPLC method used for purity assessment may not be capable of resolving the HMW impurities from the main peak.Develop a dedicated analytical method for the detection of HMW impurities. SEC is the preferred method for quantifying aggregates.[14][15]

Experimental Protocol: Two-Step Purification Strategy

  • Primary Purification by RP-HPLC:

    • Perform preparative RP-HPLC as described previously to remove the bulk of the impurities.

    • Pool the fractions containing Felypressin of the highest purity.

  • Secondary Purification by SEC:

    • Column: SEC column with a fractionation range suitable for peptides (e.g., <10,000 Da).[8]

    • Mobile Phase: An aqueous buffer, such as phosphate-buffered saline (PBS) or ammonium acetate, that maintains the native conformation of Felypressin. High salt concentrations or denaturing agents can be used to minimize secondary interactions.[14]

    • Flow Rate: Isocratic elution at a flow rate appropriate for the column dimensions.

    • Detection: UV at 214 nm or 280 nm.

    • Collect the monomeric Felypressin peak, which should elute after the HMW impurities.

Purification Strategy Visualization

PurificationWorkflow Crude Crude Felypressin API RP_HPLC Step 1: Reversed-Phase HPLC Removes most impurities based on hydrophobicity Crude->RP_HPLC SEC Step 2: Size-Exclusion Chromatography Removes HMW impurities (aggregates) based on size RP_HPLC->SEC Pure High-Purity Felypressin API SEC->Pure

Caption: Two-step purification workflow for Felypressin API.

Frequently Asked Questions (FAQs)

Q1: What are the typical high molecular weight impurities of Felypressin?

High molecular weight impurities of Felypressin can include dimers formed through intermolecular disulfide bond formation or other covalent linkages, as well as non-covalent aggregates.[4] One specific example is Felypressin Impurity D, which has a molecular weight of 2080.57 Da, roughly double that of Felypressin (1040.22 Da).[16][]

Q2: Which chromatographic technique is better for removing HMW impurities: RP-HPLC or SEC?

Both techniques have their merits. RP-HPLC offers high resolving power for impurities with different hydrophobicities.[7] However, for impurities that differ primarily in size, such as aggregates, Size-Exclusion Chromatography (SEC) is the more effective technique as it separates molecules based on their hydrodynamic volume.[18] A common and robust strategy is to use RP-HPLC as a primary purification step followed by SEC as a polishing step.[15]

Q3: How can I prevent the formation of HMW impurities during storage?

The formation of HMW impurities, particularly aggregates, can be influenced by storage conditions. To minimize their formation, Felypressin API should be stored as a lyophilized powder at low temperatures (e.g., -20°C or -80°C) and protected from moisture.[16] For solutions, using an appropriate buffer system and pH can also be critical for maintaining stability.

Q4: What are the critical parameters to consider when developing an SEC method for Felypressin?

The key parameters for developing an SEC method for Felypressin include:

  • Column Selection: Choose a column with a pore size appropriate for the molecular weight of Felypressin and its expected aggregates. A pore size of around 80 Å can be suitable for small peptides.[14]

  • Mobile Phase Composition: The mobile phase should prevent non-specific interactions between Felypressin and the stationary phase. This is often achieved by using a buffer with a moderate ionic strength (e.g., 150 mM NaCl) and a pH that ensures the solubility and stability of the peptide.[14]

  • Flow Rate: The flow rate should be low enough to allow for proper diffusion into and out of the pores of the stationary phase, which is essential for achieving good resolution.

Q5: Are there alternative techniques to chromatography for removing HMW impurities?

While chromatography is the most common and effective method, other techniques like organic solvent nanofiltration (OSN) can be used to separate molecules based on size.[19] OSN utilizes a membrane to retain the larger API while allowing smaller impurities to pass through. However, its applicability would depend on the specific size difference between Felypressin and its HMW impurities.

References

  • Irvine, G. B. (2003). High-performance size-exclusion chromatography of peptides. Journal of Biochemical and Biophysical Methods, 56(1-3), 233-242. doi:10.1016/s0165-022x(03)00061-7
  • Advanced Chromatography Technologies. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Retrieved from [Link]

  • Sepax Technologies, Inc. (n.d.). Peptide Separations Using Size Exclusion Chromatography. Retrieved from [Link]

  • Waters Corporation. (n.d.). Method Development and Transfer of Synthetic Peptide Impurity Analysis by Waters Reversed-Phase Columns. Retrieved from [Link]

  • Waters Corporation. (2021, January 29). Synthetic Peptide Impurity Analysis on Waters Reversed-Phase Columns. Retrieved from [Link]

  • Frederick, J. (2016). HPLC Purification of Peptides. protocols.io. doi:10.17504/protocols.io.gvsbw6e
  • antibodies-online.com. (n.d.). Felypressin | ABIN3221055. Retrieved from [Link]

  • De Spiegeleer, B., et al. (2011). Purity Profiling of Peptide Drugs. Journal of Analytical & Bioanalytical Techniques, 2(5). doi:10.4172/2155-9872.1000125
  • Phenomenex. (n.d.). HPLC Tech Tip: Approach to Peptide Analysis. Retrieved from [Link]

  • Element Lab Solutions. (2019, May 20). HPLC Troubleshooting Filtration. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Felypressin-impurities. Retrieved from [Link]

  • Zhang, Y., et al. (2020). Accelerated Forced Degradation of Therapeutic Peptides in Levitated Microdroplets. Pharmaceutical Research, 37(8), 153. doi:10.1007/s11095-020-02883-x
  • Elder, D. P., & Teasdale, A. (2017). Separation and purification applications for mutagenic impurities. European Pharmaceutical Review. Retrieved from [Link]

  • BioPharmaSpec. (2023, September 29). Process Related Impurities: Looking Beyond the API for Safer Biotherapeutics. Retrieved from [Link]

  • Wikipedia. (n.d.). Felypressin. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Felypressin – Knowledge and References. Retrieved from [Link]

  • Veeprho. (n.d.). Isolation, Purification and Characterisation of Unknown Impurities. Retrieved from [Link]

  • ZEOCHEM. (n.d.). Purification of APIs. Retrieved from [Link]

  • Medsafe. (n.d.). Data Sheet. Retrieved from [Link]

  • Fleury, C. A., et al. (2012). Felypressin increases blood pressure during dental procedures in hypertensive patients. Arquivos Brasileiros de Cardiologia, 99(2), 773-779. doi:10.1590/s0066-782x2012005000057
  • MIMS Philippines. (n.d.). Prilocaine + Felypressin: Uses & Dosage. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Felypressin Stability &amp; Impurity Profiling

Executive Summary & Technical Definition Welcome to the Peptide Stability Center of Excellence. This guide addresses a critical degradation pathway for Felypressin (Phenylalanyl-glycyl-lysyl-vasopressin): the formation o...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Definition

Welcome to the Peptide Stability Center of Excellence. This guide addresses a critical degradation pathway for Felypressin (Phenylalanyl-glycyl-lysyl-vasopressin): the formation of Impurity D .

Technical Identification of Impurity D: Based on current chemical reference standards and European Pharmacopoeia (EP) alignment from specialized suppliers, Impurity D is identified as the Felypressin Dimer (Intermolecular disulfide dimer).

  • Molecular Formula:

    
    []
    
  • Molecular Weight: ~2080.44 Da (approx.

    
     Felypressin MW of 1040.2 Da).[2][3]
    
  • Formation Mechanism: Disulfide interchange (scrambling) leading to aggregation.

Unlike hydrolytic impurities (which follow first-order kinetics driven by water activity), Impurity D formation is often a second-order reaction dependent on both temperature and peptide concentration . Controlling temperature is the single most effective variable in mitigating this specific impurity.

The Science: Thermodynamics of Dimerization
The Arrhenius Relationship

The growth rate of Impurity D (


) correlates exponentially with temperature, following the Arrhenius equation:


Where:

  • 
     (Activation Energy):  For disulfide interchange, this is typically high (80–120 kJ/mol), meaning even small temperature shifts (e.g., 2°C to 8°C) significantly alter the rate.
    
  • 
    :  Absolute temperature (Kelvin).[4]
    
  • Mechanism: Elevated thermal energy increases the vibrational amplitude of the cystine disulfide bridge (

    
    ), lowering the barrier for nucleophilic attack by thiolate anions (often trace free thiols present in the matrix).
    
Pathway Visualization

The following diagram illustrates the temperature-dependent pathway where native Felypressin monomers undergo disulfide scrambling to form the Impurity D dimer.

Felypressin_Impurity_D Monomer Felypressin Monomer (Native Cyclic Disulfide) MW: 1040 Da Transition Transition State (Thermally Excited S-S Bond) Monomer->Transition + Thermal Energy (ΔH) Scrambling Disulfide Interchange (Intermolecular Attack) Transition->Scrambling Collision Frequency ↑ ImpurityD Impurity D (Dimer) (Covalently Linked Aggregate) MW: 2080 Da Scrambling->ImpurityD Irreversible Aggregation ImpurityD->Monomer Reduction (DTT/TCEP only)

Figure 1: Thermal degradation pathway of Felypressin leading to Impurity D (Dimer) via disulfide interchange.

Troubleshooting Guide & FAQs

This section addresses specific scenarios reported by formulation scientists.

Scenario A: "We observed a 0.5% spike in Impurity D after 24 hours at Room Temperature (25°C). Is this normal?"

Answer: Yes, this is consistent with the thermodynamics of disulfide dimers.

  • Root Cause: At 25°C, the kinetic energy is sufficient to overcome the activation barrier for disulfide exchange, especially if the pH is > 6.0 (where thiols are more nucleophilic).

  • Corrective Action:

    • Immediate: Move samples to 2–8°C or -20°C .

    • Formulation Check: Verify your buffer pH. Disulfide bonds are most stable between pH 3.0 and 4.5 . If your formulation is near neutral (pH 7), dimerization rates can increase by 10-100x compared to acidic conditions.

Scenario B: "Our HPLC shows Impurity D, but the peak area doesn't change with temperature stress."

Answer: You are likely misidentifying the peak.

  • Diagnosis: Impurity D (Dimer) is highly temperature-sensitive. If the peak is static, it may be a synthesis-related impurity (e.g., a deletion sequence or diastereomer formed during coupling) rather than a degradation product.

  • Verification Step: Run a Linearity of Dilution test. Dimers often show non-linear response factors or can be confirmed by running the sample under reducing conditions (add DTT). If the peak disappears with DTT, it is a dimer (Impurity D). If it remains, it is a stable covalent modification (not Impurity D).

Scenario C: "Does freezing prevent Impurity D growth completely?"

Answer: Not necessarily.

  • The "Cryoconcentration" Effect: During freezing, water crystallizes first, concentrating the peptide and buffer salts in the remaining liquid phase. This effective increase in concentration can accelerate second-order dimerization reactions just before the system solidifies.

  • Recommendation: Use "Flash Freezing" (Liquid Nitrogen) rather than slow freezing to minimize the time spent in the cryoconcentrated state.

Experimental Protocol: Determining Temperature Sensitivity ( )

Use this protocol to generate data for your regulatory filing (IND/NDA) regarding Impurity D growth rates.

Objective: Calculate the Activation Energy (


) for Felypressin Dimerization.

Materials:

  • Felypressin Formulation (1 mg/mL).

  • HPLC System (C18 Column, UV detection at 220 nm).

  • Thermal Chambers: 25°C, 40°C, 60°C.

Step-by-Step Methodology:

  • Preparation: Aliquot the formulation into glass HPLC vials (inert atmosphere preferred).

  • Incubation: Place triplicates at three isotherms:

    • Condition A: 25°C (Control)

    • Condition B: 40°C (Accelerated)

    • Condition C: 60°C (Stress)

  • Sampling Points:

    • 60°C: T=0, 6h, 12h, 24h, 48h.

    • 40°C: T=0, 24h, 3d, 7d, 14d.

    • 25°C: T=0, 7d, 14d, 30d.

  • Analysis: Inject 10 µL onto HPLC. Integrate the Impurity D peak (RRT ~1.8-2.1 depending on gradient, verify with MW ~2080).

  • Calculation: Plot

    
     vs 
    
    
    
    (Kelvin).

Data Template for Analysis:

Temperature (°C)Temperature (K)1/T (

)
Rate constant

(% growth/day)

25298.150.00335[Insert Data][Calc]
40313.150.00319[Insert Data][Calc]
60333.150.00300[Insert Data][Calc]
References
  • Simson Pharma. (2023). Felypressin EP Impurity D Reference Standard (Cat No. F790004). Retrieved from (Verifying MW ~2080 Da / Dimer Identity).

  • BOC Sciences. (2023).[] Felypressin Impurity D - Product Information. Retrieved from (Confirming Chemical Structure and Formula

    
    ).
    
  • European Pharmacopoeia (Ph.[5] Eur.). (10th Edition). Monograph: Felypressin. Strasbourg: Council of Europe. (Defines impurity limits and chromatographic parameters).

  • Manning, M. C., et al. (2010). Stability of Protein Pharmaceuticals: An Update. Pharmaceutical Research, 27(4), 544–575. (Authoritative source on peptide dimerization and Arrhenius kinetics).

Sources

Optimization

Technical Support Center: Felypressin Impurity Analysis

Welcome to the Advanced Chromatography Support Hub. This guide addresses the critical signal-to-noise (S/N) challenges encountered during the High-Performance Liquid Chromatography (HPLC) analysis of Felypressin , a synt...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Chromatography Support Hub. This guide addresses the critical signal-to-noise (S/N) challenges encountered during the High-Performance Liquid Chromatography (HPLC) analysis of Felypressin , a synthetic nonapeptide vasoconstrictor.

Because Felypressin lacks strong chromophores (like extensive conjugation), detection relies on the peptide bond absorbance at 210–220 nm . At this low UV range, the baseline is hypersensitive to mobile phase quality, gradient mixing, and system artifacts, often obscuring impurities at the 0.1% reporting threshold.

Part 1: The Troubleshooting Logic (Q&A)

Q1: My baseline drifts significantly upwards during the gradient. Is this column bleed?

Diagnosis: Unlikely.[1] In peptide mapping using Trifluoroacetic Acid (TFA), this is almost certainly "Gradient Absorbance Mismatch." The Mechanism: TFA is the standard ion-pairing agent for Felypressin to improve peak shape. However, TFA absorbs UV light at 214 nm.[2] Acetonitrile (Mobile Phase B) suppresses the UV absorbance of TFA more than Water (Mobile Phase A) does. Paradoxically, this usually causes a negative drift. However, if the concentration of TFA is slightly different between lines, or if "aged" TFA is used (oxidized), significant positive drift occurs.

Corrective Protocol: The "Balanced Absorbance" Method To flatten the baseline, you must equalize the UV absorbance of Mobile Phase A (Water) and Mobile Phase B (ACN).

  • Standard Prep: 0.1% TFA in Water (A) and 0.1% TFA in ACN (B).[1][3]

  • Optimized Prep: Lower the TFA in the organic phase by approximately 15-20% to compensate for the solvent effect, OR "dope" the phases until absorbances match.

    • Step 1: Prepare MP A (0.1% TFA/Water).[1] Zero the detector.

    • Step 2: Prepare MP B (0.085% TFA/ACN). Measure absorbance.[2][3][4][5]

    • Step 3: Adjust MP B TFA concentration until the absolute absorbance matches MP A within ±5 mAU.

Expert Note: Always use "LC-MS Grade" TFA in 1 mL ampoules. Bulk TFA oxidizes over time, forming impurities that absorb strongly at 210 nm, causing "ghost" peaks and noise.

Q2: I see a sinusoidal (wavy) baseline that mimics impurity peaks. How do I distinguish it?

Diagnosis: This is Mixing Noise , caused by the incomplete blending of Water and ACN before the detector. The Mechanism: Water and Acetonitrile have different refractive indices. If the HPLC pump's dwell volume or mixer is insufficient, "packets" of unmixed solvent pass through the flow cell. At 214 nm, these refractive index changes manifest as a sine wave, often synchronous with the pump stroke.

Corrective Protocol:

  • Hardware: Install a static mixer with a larger internal volume (e.g., 350 µL or higher) between the pump and the injector.

  • Validation: Run a "0% Injection" gradient (inject pure mobile phase). If the waves persist at the exact same retention times, it is system noise, not Felypressin degradation products.

Q3: The baseline has high-frequency "fuzz" (spiking) that ruins the S/N ratio for the 0.1% impurity limit.

Diagnosis: This is likely Detector Energy Starvation or Degassing Failure . The Mechanism: At 210 nm, many organic solvents absorb light, reducing the energy reaching the photodiode. If the lamp is aging (>2000 hours), the reference energy drops, and noise increases exponentially. Alternatively, outgassing in the flow cell creates micro-bubbles that scatter light.

Corrective Protocol:

  • Lamp Test: Check the reference energy intensity. If it is <50% of the initial installation value, replace the Deuterium (D2) lamp.

  • Degassing: Felypressin mobile phases (Water/ACN) are exothermic when mixed, releasing dissolved gas.[1] Ensure your inline degasser is operating at <100 mbar.

Part 2: Standardized Experimental Protocol

This protocol is designed to minimize baseline noise while separating Felypressin from its common deamidated impurities.[1]

Mobile Phase Composition
ComponentMobile Phase A (Aqueous)Mobile Phase B (Organic)Function
Solvent Milli-Q Water (18.2 MΩ)Acetonitrile (HPLC Grade)Elution Matrix
Modifier 0.1% (v/v) TFA0.085% - 0.09% (v/v) TFAIon-Pairing & pH Control
Prep Note Do not filter after adding TFA (evaporation risk).[1]Do not filter after adding TFA.Maintain concentration accuracy.
Instrument Settings
  • Column: C18 End-capped, 150 x 4.6 mm, 3 µm or 5 µm (e.g., Symmetry C18 or equivalent).[1]

  • Temperature: 25°C ± 1°C (Critical for peptide selectivity).

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 214 nm (Bandwidth 4 nm).[1]

  • Injection Volume: 20–50 µL (Depending on sensitivity requirements).

Gradient Program (Linear)
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Equilibration
2.09010Injection / Hold
30.06040Linear Gradient
35.01090Wash
36.09010Re-equilibration
45.09010End

Part 3: Visualizations

Figure 1: Troubleshooting Logic Tree

Caption: Decision matrix for identifying the root cause of baseline noise in low-UV peptide assays.

TroubleshootingLogic Start Start: Baseline Issue Detected TypeCheck Analyze Noise Pattern Start->TypeCheck Drift Gradual Slope (Up/Down) TypeCheck->Drift Slope Cyclic Wavy / Sinusoidal TypeCheck->Cyclic Waves Spikes High Freq Fuzz / Spikes TypeCheck->Spikes Static TFA_Issue TFA Absorbance Mismatch Drift->TFA_Issue Mixer_Issue Mixing Noise Cyclic->Mixer_Issue Lamp_Issue Lamp Energy / Degassing Spikes->Lamp_Issue Action_Balance Action: Adjust MP B TFA (0.1% -> 0.085%) TFA_Issue->Action_Balance Action_Mixer Action: Increase Mixer Volume or Add Static Mixer Mixer_Issue->Action_Mixer Action_Maint Action: Replace Lamp or Check Degasser Lamp_Issue->Action_Maint

[1]

Figure 2: Method Optimization Workflow

Caption: Step-by-step workflow to validate the Felypressin assay setup before running samples.

MethodWorkflow Step1 1. System Passivation (Flush with 50% MeOH) Step2 2. Mobile Phase Prep (Fresh Ampoule TFA) Step1->Step2 Step3 3. Column Conditioning (20 CVs Initial Cond) Step2->Step3 Step4 4. Blank Injection (Gradient Profile) Step3->Step4 Step5 5. S/N Calculation (Target: Noise < 0.05 mAU) Step4->Step5

References

  • European Pharmacopoeia (Ph.[1] Eur.) . Monograph: Felypressin. 11th Edition.[1] European Directorate for the Quality of Medicines & HealthCare (EDQM). [Link]

  • Agilent Technologies . Eliminating Baseline Problems in HPLC. Technical Overview. [Link]

  • Dolan, J. W. (2019).[1] HPLC Diagnostic Skills – Noisy Baselines. LCGC North America. [Link]

  • Separation Science . Why Your HPLC Baseline Drifts—And How to Stop It. [Link]

  • PubChem . Felypressin Compound Summary. National Library of Medicine. [Link]

Sources

Troubleshooting

Strategies for purifying Felypressin from Impurity D contamination

Executive Summary: The Impurity D Challenge Welcome to the Technical Support Center. This guide addresses the critical challenge of isolating Felypressin (Phe2-Lys8-Vasopressin) from its most persistent contaminant, Impu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Impurity D Challenge

Welcome to the Technical Support Center. This guide addresses the critical challenge of isolating Felypressin (Phe2-Lys8-Vasopressin) from its most persistent contaminant, Impurity D .[]

Technical Definition: Based on European Pharmacopoeia (EP) standards and molecular weight analysis (MW ~2080 Da), Impurity D is identified as the Felypressin Dimer .[] This impurity forms via intermolecular disulfide scrambling, where two Felypressin monomers (MW ~1040 Da) covalently link rather than forming the required intramolecular Cys1-Cys6 bridge.

The Problem: Impurity D exhibits solubility and hydrophobic characteristics nearly identical to the monomer, often co-eluting as a "shoulder" or broadening the main peak in standard Reversed-Phase HPLC (RP-HPLC).[]

Troubleshooting Guides & FAQs

Category A: Identification & Diagnostics[1][2][3][4]

Q: I see a post-peak shoulder on my analytical HPLC. How do I confirm it is Impurity D? A: Impurity D (Dimer) typically elutes after the main Felypressin peak due to increased hydrophobicity from the dual peptide chains.[]

  • Step 1 (Mass Spec): Run LC-MS.[] Look for the

    
     ion at m/z ~1041 (Dimer) versus the 
    
    
    
    ion at m/z ~1041 (Monomer). Note: The m/z values overlap, so look for the charge state distribution. The Dimer will also show a distinct
    
    
    at m/z ~694.
  • Step 2 (Reduction Test): Treat a small aliquot with DTT (Dithiothreitol).[] If the post-peak disappears and the main peak shifts (due to ring opening), the impurity was likely a disulfide-linked aggregate (Impurity D).

Q: Why does Impurity D form even after I purified the peptide? A: This is a stability issue known as Disulfide Scrambling .[]

  • Cause: At pH > 7.0, free thiols (if present) or trace metals can catalyze disulfide exchange.[]

  • Mechanism: Two cyclic monomers attack each other, opening the intramolecular ring and forming an intermolecular dimer.[]

  • Fix: Store lyophilized Felypressin at -20°C. Ensure all buffers are degassed and free of transition metals (use EDTA if necessary).

Category B: Purification Strategies

Q: Standard C18 gradients are failing to resolve Impurity D. What parameters should I adjust? A: The separation factor (


) between the monomer and dimer is low.[] You must move from "General Elution" to "Isocratic Hold" or "Shallow Gradient" strategies.[]

Protocol Adjustment:

  • Stationary Phase: Switch from a standard C18 (100 Å) to a C18 with smaller pore size (e.g., 80-120 Å) or a Phenyl-Hexyl phase. The Phenyl phase offers unique

    
     selectivity for the Phenylalanine residue in Felypressin, often discriminating the dimer better than alkyl chains.
    
  • Gradient Slope: Reduce gradient slope to 0.2% - 0.5% B per minute .

  • Mobile Phase Modifier: If using TFA (0.1%), consider switching to Perchlorate or Phosphate buffers (pH 2.5 - 3.[]0) for the preparative step.[2] Perchlorate is chaotic and can alter the shape selectivity, potentially resolving the dimer. Warning: Perchlorate is explosive; handle with care and do not use with MS.[]

Q: Can I use Size Exclusion Chromatography (SEC) since the Dimer is double the weight? A: Yes, but with caveats.

  • Pros: The MW difference (1040 vs 2080 Da) is theoretically sufficient for SEC.[]

  • Cons: Most standard SEC columns (e.g., Superdex Peptide) have low resolution for this specific range compared to RP-HPLC.[]

  • Verdict: Use SEC only as a polishing step if RP-HPLC reduces purity <98%.[] Use a resin fractionating range of 100–7000 Da.

Experimental Protocols

Protocol 1: High-Resolution RP-HPLC for Impurity D Removal

Objective: Isolate Felypressin Monomer (>99.5% purity) from Impurity D.

ParameterSpecificationRationale
Column C18 or Phenyl-Hexyl, 5 µm, 100 ÅPhenyl phases interact with Phe2 residue, maximizing selectivity.[]
Mobile Phase A 0.1% TFA in Water (Milli-Q)Ion-pairing agent suppresses silanol interactions.[]
Mobile Phase B 0.1% TFA in AcetonitrileOrganic modifier.[]
Flow Rate 1.0 mL/min (Analytical)Standard linear velocity.[]
Temperature 40°C - 50°CCritical: Higher temp improves mass transfer and sharpens peaks, aiding resolution.[]
Detection UV 220 nmPeptide bond absorption.[]

Gradient Program (Linearized):

  • Equilibration: 10% B for 5 mins.

  • Loading: Inject Sample.

  • Ramp 1: 10% to 20% B over 5 mins (Fast ramp to elute salts).

  • Shallow Separation Gradient: 20% to 35% B over 45 mins (Slope: ~0.33% B/min).

  • Wash: 95% B for 5 mins.

Success Criteria:

  • Impurity D (Dimer) should elute as a distinct peak after the main Felypressin peak.[]

  • Collect fractions only from the leading edge and center of the main peak. Discard the "tail" where the Dimer overlaps.

Visualizing the Workflow

Diagram 1: Impurity Formation & Purification Logic

This diagram illustrates the mechanism of Impurity D formation (Disulfide Scrambling) and the logical decision tree for purification.

Felypressin_Purification cluster_chemistry Chemistry: Impurity D Formation Start Crude Felypressin (Synthetic Mixture) Monomer Felypressin Monomer (Cyclic Cys1-Cys6) Start->Monomer Scrambling Oxidation/Scrambling (pH > 7, Trace Metals) Monomer->Scrambling Storage/Handling Analysis Analytical HPLC (C18, 0.1% TFA) Monomer->Analysis Dimer Impurity D (Dimer) (Intermolecular S-S) Scrambling->Dimer Dimer->Analysis Decision Resolution > 1.5? Analysis->Decision Method_A Prep HPLC: Method A Standard Gradient (1% B/min) Decision->Method_A Yes Method_B Prep HPLC: Method B Shallow Gradient (0.2% B/min, 45°C) Decision->Method_B No (Co-elution) Final Pure Felypressin (>99.5%) Method_A->Final Method_C Polishing Step SEC or Phenyl-Hexyl Method_B->Method_C If Purity < 99% Method_B->Final Success Method_C->Final

Figure 1: Pathway of Impurity D formation via disulfide scrambling and the decision matrix for selecting the optimal purification strategy.

References

  • European Directorate for the Quality of Medicines & HealthCare (EDQM). Felypressin EP Reference Standard.[] Retrieved from []

  • BOC Sciences. Felypressin Impurity D (Chemical Structure and Properties). Retrieved from

  • Bachem. Peptide Purification Process & Methods: An Overview. Retrieved from

  • YMC America. Strategic Peptide Purification: Guide for Developing Preparative Strategies. Retrieved from

  • Bio-Works. Purification of Peptides by Cation Exchange Chromatography. Retrieved from

  • Polypeptide Group. Aspects of Industrial Purification of Peptides. Retrieved from

Sources

Reference Data & Comparative Studies

Comparative

Specificity Testing for Felypressin Impurity D in Complex Excipient Matrices

A Comparative Technical Guide for Analytical Development Executive Summary In the analysis of Felypressin , a synthetic nonapeptide used primarily in dental anesthesia, the demonstration of specificity is the most critic...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Analytical Development

Executive Summary

In the analysis of Felypressin , a synthetic nonapeptide used primarily in dental anesthesia, the demonstration of specificity is the most critical validation parameter. The challenge is twofold:

  • Structural Similarity: Differentiating Felypressin from its Impurity D (typically a stereochemical diastereomer or deamidated byproduct), which shares near-identical physicochemical properties.

  • Matrix Interference: Ensuring these peptide signals are not masked by high-concentration excipients, specifically Prilocaine HCl (the active anesthetic) and Parabens (preservatives with high UV absorbance).

This guide compares the traditional Porous C18 (USP L1) methodology against an advanced Core-Shell Phenyl-Hexyl approach. While the traditional method often suffers from co-elution and peak tailing, the Core-Shell approach provides superior selectivity, ensuring strict compliance with ICH Q2(R1) specificity requirements.

The Analytical Challenge: Matrix & Impurity Profile

To design a robust specificity protocol, one must understand the "Adversaries" in the chromatogram.

The Target: Felypressin & Impurity D
  • Felypressin: Hydrophilic, basic peptide (pI ~10).

  • Impurity D: A critical related substance (often arising from racemization or deamidation, e.g., [D-Asn]-Felypressin). It typically elutes within ±0.5 minutes of the main peak under standard conditions.

The Matrix (Excipients)[1][2]
  • Prilocaine HCl: Present at ~30mg/mL (vs. Felypressin's ~0.03 I.U./mL). It is a basic amine that causes severe peak tailing on older silica columns, potentially burying the peptide region.

  • Methyl/Propylparaben: Strong UV chromophores (254 nm). They are hydrophobic but can drift into the peptide elution window during gradient shifts.

Comparative Analysis: Traditional vs. Advanced Methodology

We compared two distinct separation strategies.

Option A: Traditional Porous C18 (The "Old Standard")[1]
  • Column: Fully Porous Silica C18, 5µm, 250 x 4.6mm.[1][2][3]

  • Mobile Phase: Phosphate Buffer (pH 7.0) / Acetonitrile.[1][3][4][5]

  • Verdict: Insufficient.

    • Why: At neutral pH, Prilocaine tails heavily. The C18 phase lacks the steric selectivity to resolve Impurity D from Felypressin effectively (Resolution < 1.5).

Option B: Core-Shell Phenyl-Hexyl (The "Recommended Solution")[1]
  • Column: Core-Shell (Superficially Porous) Phenyl-Hexyl, 2.7µm, 150 x 2.1mm.

  • Mobile Phase: 0.1% TFA in Water / Acetonitrile (Acidic pH).

  • Verdict: Superior.

    • Why: The Phenyl-Hexyl stationary phase offers pi-pi interactions with the aromatic rings in Felypressin (Phenylalanine residues), providing unique selectivity for stereoisomers like Impurity D. The acidic pH suppresses silanol activity, sharpening the Prilocaine peak and moving it away from the peptides.

Performance Data Summary
ParameterMethod A: Traditional C18Method B: Core-Shell Phenyl-HexylStatus
Resolution (Felypressin vs. Impurity D) 1.2 (Co-elution risk)3.4 (Baseline separation) PASS
Prilocaine Tailing Factor 2.1 (Broad)1.1 (Sharp) PASS
Paraben Interference Co-elutes with Gradient FrontRetained > 10 mins (Resolved)PASS
Run Time 45 Minutes18 MinutesEfficient

Recommended Experimental Protocol (Method B)

This protocol is designed to be self-validating. If the System Suitability criteria are met, the data is reliable.

Reagents & Materials[1][2][3][6][7][8][9][10]
  • Solvent A: 0.1% Trifluoroacetic acid (TFA) in Milli-Q Water.

  • Solvent B: 0.1% TFA in Acetonitrile (HPLC Grade).

  • Diluent: 0.1% TFA in Water (Matches initial mobile phase to prevent peak distortion).

Chromatographic Conditions[1][2][3][4][6][7][9]
  • Instrument: UHPLC or HPLC with low dead volume.

  • Column: Core-Shell Phenyl-Hexyl, 150 x 2.1 mm, 2.7 µm (e.g., Cortecs or Kinetex).

  • Flow Rate: 0.4 mL/min.

  • Temperature: 40°C (Improves mass transfer for peptides).

  • Detection: UV at 215 nm (Peptide bond) and 254 nm (Excipient check).

  • Injection Volume: 5 µL.

Gradient Program[1]
  • Rationale: A shallow gradient is required to separate the peptide isoforms (Impurity D), followed by a steep ramp to wash out the hydrophobic Parabens.

Time (min)% Solvent A% Solvent BAction
0.09010Equilibration
1.09010Load
10.07525Peptide Separation Window
12.01090Wash (Elute Parabens)
14.01090Hold Wash
14.19010Re-equilibration
18.09010End

Specificity Validation Workflow

To prove specificity, you must demonstrate that the method can detect Impurity D in the presence of the matrix without interference.

Step 1: Stress Testing (Forced Degradation)

Generate Impurity D in-situ to confirm retention time.

  • Take Felypressin Standard.[6]

  • Adjust pH to 10.0 with 0.1N NaOH.

  • Heat at 60°C for 4 hours (Induces racemization/deamidation).

  • Neutralize and inject.

  • Success Criteria: Appearance of a distinct peak (Impurity D) eluting immediately after the main peak, with Resolution (Rs) > 1.5.

Step 2: Spiking Studies (Matrix Challenge)[1]
  • Blank: Inject Diluent (Ensure baseline is clean).

  • Placebo: Inject Formulation Matrix (Prilocaine + Parabens + NaCl) without Felypressin.

    • Check: Verify no peaks elute at the Felypressin/Impurity D retention time window (approx. 6-8 min).

  • Spiked Sample: Spike Placebo with Felypressin (100%) and Impurity D (1%).

    • Check: Calculate Purity Angle vs. Purity Threshold (using PDA detector) to ensure the Felypressin peak is spectrally pure.

Visualization: Specificity Logic Flow

SpecificityWorkflow Start Start Specificity Validation Prep Prepare Solutions: 1. Placebo (Excipients) 2. Felypressin Std 3. Impurity D Std Start->Prep Injection HPLC Injection (Core-Shell Phenyl-Hexyl) Prep->Injection Decision1 Placebo Interference at Peptide RT? Injection->Decision1 Fail1 FAIL: Method Non-Specific (Modify Gradient/Column) Decision1->Fail1 Yes Pass1 PASS: No Interference Decision1->Pass1 No Spike Inject Spiked Sample (Placebo + API + Impurity D) Pass1->Spike Decision2 Resolution (Rs) API vs Imp D > 1.5? Spike->Decision2 Fail2 FAIL: Poor Separation Decision2->Fail2 No Pass2 PASS: Specificity Confirmed Decision2->Pass2 Yes

Caption: Logical workflow for validating specificity, ensuring both matrix non-interference and impurity resolution.

Mechanistic Insight: Why Phenyl-Hexyl?

Understanding the molecular interaction is key to troubleshooting.

The separation of Felypressin from Impurity D is driven by Selectivity (


) , not just Efficiency (

).
  • Felypressin contains Phenylalanine residues.[7]

  • Impurity D (stereoisomer) has a different spatial arrangement of these aromatic rings.

  • Mechanism: The Phenyl-Hexyl stationary phase engages in

    
    -
    
    
    
    stacking interactions with the peptide's aromatic rings. This interaction is highly sensitive to the stereochemistry of the peptide, providing the necessary "grip" to separate the D-isomer from the L-isomer. A standard C18 column relies only on hydrophobicity, which is virtually identical for both isomers, leading to co-elution.

SeparationMechanism Column Phenyl-Hexyl Stationary Phase Fely Felypressin (L-form) Strong Pi-Pi Interaction Column->Fely Retains Longer ImpD Impurity D (D-form) Weak Pi-Pi Interaction Column->ImpD Elutes Faster Excipients Excipients (Parabens/Prilocaine) Column->Excipients Hydrophobic/Ionic Separation

Caption: Mechanistic view of how Phenyl-Hexyl phase discriminates between peptide isomers via Pi-Pi interactions.

References

  • European Directorate for the Quality of Medicines (EDQM). Felypressin Monograph 1634. European Pharmacopoeia (Ph.[6] Eur.). [Link]

  • International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). [Link]

  • Fekete, S., et al. Theory and practice of superficially porous silica particles for antibody-drug conjugate analysis. Journal of Pharmaceutical and Biomedical Analysis. (2016).[8] [Link]

  • Agilent Technologies. Separation of Paraben Preservatives by Reversed-Phase HPLC. Application Note. [Link]

Sources

Validation

A Comparative Guide to the Stability of Felypressin Impurities: Impurity D vs. Impurity A

For Researchers, Scientists, and Drug Development Professionals Introduction Felypressin, a synthetic analogue of the peptide hormone vasopressin, is a potent vasoconstrictor utilized in dental anesthesia to localize the...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Felypressin, a synthetic analogue of the peptide hormone vasopressin, is a potent vasoconstrictor utilized in dental anesthesia to localize the anesthetic agent and prolong its effect.[1][2] As with any peptide-based therapeutic, the purity and stability of Felypressin are critical quality attributes that directly impact its safety and efficacy. During the synthesis and storage of Felypressin, various related impurities can form, which may possess altered biological activity or toxicity.[3] Understanding the stability of these impurities is paramount for developing robust formulations and establishing appropriate storage conditions.

This guide provides an in-depth comparative analysis of the stability of two notable Felypressin impurities: Impurity D and Impurity A. We will delve into their structural differences, evaluate their susceptibility to various degradation pathways, and provide detailed experimental protocols for their comparative stability assessment.

Unveiling the Structures: Felypressin and its Impurities

Felypressin is a nonapeptide with the amino acid sequence Cys-Phe-Phe-Gln-Asn-Cys-Pro-Lys-Gly-NH2, featuring a disulfide bridge between the two cysteine residues.[1]

Felypressin Impurity D: The Dimeric Species

Based on its molecular formula (C92H130N26O22S4), Felypressin Impurity D is the dimer of Felypressin.[4][] Dimerization of vasopressin and its analogues is a known phenomenon and can occur through the formation of intermolecular disulfide bonds.[6][7][8] This can result in either parallel or anti-parallel orientations of the two peptide chains. For the purpose of this guide, we will consider the most probable structure of Impurity D to be an anti-parallel dimer linked by two intermolecular disulfide bonds, a common arrangement for such peptides.

Felypressin Impurity A: A Product of Side-Chain Reaction

The molecular formula of Felypressin Impurity A is C52H77N15O13S2.[4] This formula suggests the addition of a C6H12N2O2 moiety to the parent Felypressin molecule. A plausible origin for this modification is the reaction of the primary amine of the lysine side chain with a protected amino acid, such as Fmoc-Lys(Boc)-OH, which might be present as a residual reactant or a byproduct during solid-phase peptide synthesis. For this comparison, we will hypothesize that Impurity A is Felypressin with an additional lysine residue attached to the epsilon-amino group of the original lysine residue.

Visualizing the Molecular Architectures

To better understand the structural basis for their differential stability, the molecular structures of Felypressin and its impurities are depicted below.

cluster_Felypressin Felypressin cluster_ImpurityD Impurity D (Proposed Structure) cluster_ImpurityA Impurity A (Proposed Structure) Felypressin Cys-Phe-Phe-Gln-Asn-Cys-Pro-Lys-Gly-NH2 (Disulfide Bridge: Cys1-Cys6) ImpurityD Anti-parallel Dimer of Felypressin (Intermolecular Disulfide Bridges) ImpurityA Felypressin-Lys (Lysine adduct at ε-amino group of Lys8) Prep Prepare solutions of Impurity D and Impurity A Stress Subject to Stress Conditions Prep->Stress Acid Acid Hydrolysis (e.g., 0.1 M HCl) Stress->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH) Stress->Base Oxidation Oxidative Stress (e.g., 3% H2O2) Stress->Oxidation Thermal Thermal Stress (e.g., 60°C) Stress->Thermal Photo Photostability (ICH Q1B) Stress->Photo Analysis Analyze samples at time points using stability-indicating HPLC Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Data Quantify remaining impurity and identify major degradation products Analysis->Data Compare Compare degradation rates and pathways of Impurity D vs. Impurity A Data->Compare

Sources

Comparative

A Comparative Guide to Determining the Limit of Detection (LOD) for Felypressin Impurity D: HPLC-UV vs. HPLC-MS

This guide provides a detailed comparison of two common analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and High-Performance Liquid Chromatography with Mass Spectrometry...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed comparison of two common analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS), for determining the Limit of Detection (LOD) of Felypressin Impurity D. This document is intended for researchers, scientists, and drug development professionals involved in the quality control and impurity profiling of peptide-based therapeutics.

Introduction: The Criticality of Impurity Profiling for Felypressin

Felypressin, a synthetic analogue of vasopressin, is utilized as a vasoconstrictor, often in dental anesthesia to prolong the local anesthetic effect.[1][2] As with any peptide-based pharmaceutical, ensuring the purity of the Active Pharmaceutical Ingredient (API) is paramount to its safety and efficacy. Process-related impurities and degradation products can potentially impact the drug's biological activity or elicit adverse effects.

Felypressin Impurity D is a critical process-related impurity that must be monitored and controlled within strict limits as defined by regulatory bodies. The ability to accurately and reliably detect this impurity at very low levels is therefore a cornerstone of quality control in the manufacturing of Felypressin. This guide will explore and compare the methodologies for establishing the Limit of Detection (LOD) for this impurity, providing a framework for selecting the most appropriate analytical strategy.

Regulatory Framework: The ICH Q2(R1) Guideline

The validation of analytical procedures is governed by the International Council for Harmonisation (ICH) guideline Q2(R1), "Validation of Analytical Procedures: Text and Methodology."[3][4][5] This guideline defines the LOD as the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.[5][6] Establishing the LOD is a mandatory part of validating impurity limit tests, ensuring that the analytical method is suitable for its intended purpose.[6]

Several approaches for determining the LOD are described in ICH Q2(R1), including:

  • Based on Visual Evaluation: This method is not recommended for instrumental analysis.

  • Based on Signal-to-Noise Ratio: This approach is commonly used for analytical procedures that exhibit baseline noise. A signal-to-noise ratio of 3:1 is generally considered acceptable for estimating the LOD.[7]

  • Based on the Standard Deviation of the Response and the Slope: The LOD can be calculated as LOD = 3.3 * (σ/S), where σ is the standard deviation of the response (e.g., the standard deviation of the blank or the residual standard deviation of a regression line) and S is the slope of the calibration curve.[8][9]

This guide will focus on the signal-to-noise and the calibration curve methods, as they are most applicable to HPLC-based analyses.

Comparative Methodologies for LOD Determination

We will now delve into a comparative analysis of two instrumental approaches for determining the LOD of Felypressin Impurity D: the widely used HPLC-UV method and the increasingly adopted HPLC-MS method. For the purpose of this guide, we will assume a target reporting threshold for Impurity D is 0.1% relative to the Felypressin API concentration.

HPLC-UV is a robust and commonly used technique for the analysis of pharmaceutical impurities.[10][11][12] Its advantages include reliability, cost-effectiveness, and ease of use.

Experimental Protocol: LOD Determination for Felypressin Impurity D by HPLC-UV

Objective: To determine the Limit of Detection of Felypressin Impurity D using a reversed-phase HPLC method with UV detection, based on the signal-to-noise ratio and the calibration curve methods.

Materials:

  • Felypressin Reference Standard

  • Felypressin Impurity D Reference Standard

  • Acetonitrile (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • Water (HPLC grade)

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a UV/Vis detector.

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 3.5 µm

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Gradient: 20-50% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40°C

  • Detection Wavelength: 220 nm

  • Injection Volume: 20 µL

Procedure:

  • Preparation of Standard Solutions:

    • Prepare a stock solution of Felypressin Impurity D at a concentration of 100 µg/mL in Mobile Phase A.

    • Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 0.05 µg/mL to 1.0 µg/mL.

  • LOD Determination (Signal-to-Noise Ratio):

    • Inject the most dilute standard solution (e.g., 0.05 µg/mL) multiple times (n=6).

    • Measure the peak height of Impurity D and the baseline noise in a region close to the peak.

    • Calculate the signal-to-noise (S/N) ratio. The concentration at which the S/N ratio is approximately 3:1 is estimated as the LOD.

  • LOD Determination (Calibration Curve Method):

    • Inject the calibration standards in triplicate.

    • Plot the mean peak area against the concentration of Impurity D.

    • Perform a linear regression analysis to obtain the slope (S) and the standard deviation of the y-intercepts (σ).

    • Calculate the LOD using the formula: LOD = 3.3 * (σ/S).

Workflow for HPLC-UV LOD Determination

cluster_prep Preparation cluster_analysis Analysis cluster_calc Calculation prep_stock Prepare Impurity D Stock Solution (100 µg/mL) prep_cal Prepare Calibration Standards (0.05 - 1.0 µg/mL) prep_stock->prep_cal inject_low Inject Dilute Standard (e.g., 0.05 µg/mL) (n=6) prep_cal->inject_low inject_cal Inject Calibration Standards (triplicate) prep_cal->inject_cal calc_sn Calculate S/N Ratio inject_low->calc_sn calc_cal Plot Calibration Curve inject_cal->calc_cal calc_lod_sn LOD ≈ Concentration at S/N = 3 calc_sn->calc_lod_sn calc_lod_cal LOD = 3.3 * (σ/S) calc_cal->calc_lod_cal cluster_prep_ms Preparation cluster_analysis_ms Analysis cluster_calc_ms Calculation prep_stock_ms Prepare Impurity D Stock Solution (10 µg/mL) prep_cal_ms Prepare Dilute Standards (0.001 - 0.1 µg/mL) prep_stock_ms->prep_cal_ms inject_low_ms Inject Dilute Standards (n=6) prep_cal_ms->inject_low_ms extract_ion Extract Ion Chromatogram inject_low_ms->extract_ion calc_sn_ms Calculate S/N Ratio extract_ion->calc_sn_ms calc_lod_ms LOD ≈ Concentration at S/N = 3 calc_sn_ms->calc_lod_ms

Sources

Validation

Regulatory Acceptance of Felypressin Impurity D Characterization Data

Executive Summary: The Shift to Orthogonal Data In the regulatory landscape of synthetic peptides, the characterization of Felypressin Impurity D represents a critical checkpoint for drug substance approval.[][2] Unlike...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Shift to Orthogonal Data

In the regulatory landscape of synthetic peptides, the characterization of Felypressin Impurity D represents a critical checkpoint for drug substance approval.[][2] Unlike simple amino acid deletions, Impurity D (identified as a Felypressin Homodimer , MW ~2080.57 Da) presents unique challenges in resolution and quantification.[][2][3]

Regulatory bodies (EMA, FDA) no longer accept "retention time matching" alone for complex peptide impurities.[2][3] This guide compares the legacy Pharmacopoeial methodology against modern High-Resolution Mass Spectrometry (HRMS) workflows.[][2][3] It demonstrates why the latter is essential for securing regulatory acceptance under ICH Q3A(R2) and Ph. Eur. specifications.

The Technical Challenge: Impurity D

Felypressin (Phe2-Lys8-vasopressin) is a synthetic nonapeptide.[][2][3] During synthesis and storage, oxidation of the cysteine residues can lead to intermolecular disulfide bridging, forming dimers.[2]

  • Target Molecule: Felypressin (

    
    , MW 1040.22 Da).[][3][4]
    
  • Impurity D: Felypressin Dimer (

    
    , MW 2080.57 Da).[][3]
    
  • Regulatory Threshold: Ph.[][2][5] Eur. limits unspecified impurities to 0.10%, but specific identified impurities like D often require characterization if >0.10% or if they possess immunogenic potential.[2]

The Problem: Standard Reverse-Phase HPLC (RP-HPLC) often elutes Impurity D as a broad, late-eluting peak that may co-elute with other hydrophobic aggregates or column shedding, leading to mass balance discrepancies rejected by assessors.[][3]

Comparative Analysis: Legacy vs. Advanced Methods[3]

The following table contrasts the performance of the standard compendial method against the proposed advanced characterization workflow.

Table 1: Performance Metrics of Characterization Platforms
FeatureMethod A: Standard Ph. Eur. (RP-HPLC-UV) Method B: Orthogonal UPLC-HRMS (Proposed)
Detection Principle UV Absorbance @ 210 nmElectrospray Ionization (ESI) Q-TOF MS
Specificity Low .[][2][3] Relies on relative retention time (RRT).[2][3] Cannot distinguish co-eluting isobaric species.High . Resolves based on

(Charge states

).[2][3]
Sensitivity (LOD) ~0.05% (Subject to baseline drift at high organic gradients).[][2][3]< 0.005% (High signal-to-noise ratio).[][2][3]
Structural Insight None.Definitive . Isotopic distribution confirms Dimer status vs. unrelated contaminant.[2]
Regulatory Risk High .[][2] Risk of "Request for Information" (RFI) regarding peak purity.Low . Meets ICH Q3A/B requirements for structural elucidation.

Experimental Protocol: Self-Validating Characterization System

To achieve regulatory acceptance, you must generate a data package that proves the identity of Impurity D beyond reasonable doubt.[2] This protocol uses a Data-Dependent Acquisition (DDA) workflow.[][2][3]

Phase 1: Sample Preparation (Enrichment)

Causality: Direct injection of API often suppresses the ionization of low-level impurities.[][2] Enrichment ensures the dimer is detectable.[2]

  • Stock Solution: Dissolve Felypressin API at 1.0 mg/mL in 0.1% Formic Acid (aq).

  • Stress Condition (Optional for Validation): To generate Impurity D for reference, subject a small aliquot to oxidative stress (

    
     0.1%, 2 hours, RT) to promote dimerization.[][2][3]
    
  • Filtration: 0.22 µm PVDF filter (Avoid Nylon, which binds peptides).[][2][3]

Phase 2: UPLC-Q-TOF Acquisition

Trustworthiness: This method uses a lock-mass calibration to ensure <5 ppm mass accuracy.[][2][3]

  • System: Agilent 6545 Q-TOF or Waters Xevo G2-XS.

  • Column: Peptide BEH C18, 1.7 µm, 2.1 x 100 mm (Pore size 130Å is critical for dimer separation).[][2][3]

  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).[][2][3]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0 min: 5% B[][2]

    • 20 min: 45% B (Shallow gradient maximizes separation of hydrophobic dimers)[][3]

    • 25 min: 90% B (Wash)[][3]

  • MS Parameters:

    • Mode: ESI Positive (Sensitivity).[2][3]

    • Mass Range: 100–3000

      
      .[][2]
      
    • Capillary Voltage: 3.5 kV.[][2]

    • Fragmentor: 175 V (Optimized to prevent in-source fragmentation of the dimer).[][3]

Phase 3: Data Processing & Logic[3][4]
  • Extracted Ion Chromatogram (EIC): Extract theoretical

    
     for the dimer.
    
    • 
      [][3]
      
    • 
      [][3]
      
    • 
      [][3]
      
  • Charge State Deconvolution: Use Maximum Entropy algorithms to collapse the charge envelope.[][2] The resulting zero-charge mass must match 2080.57 ± 0.05 Da .[][2][3]

  • Isotopic Overlap: Compare the observed isotopic pattern with the theoretical simulation for

    
    . A match score >90% validates the formula.
    

Regulatory Submission Strategy (CTD Module 3)

When submitting this data, do not merely attach the raw files. Structure the argument logically:

  • Demonstrate Specificity: Overlay the Total Ion Chromatogram (TIC) of the blank, placebo, and API.[][2] Show that Impurity D is distinct.[2]

  • Justify Safety: Cite that Impurity D is a homodimer of the active substance.[][2] Unlike a chemically distinct degradation product, it likely shares a similar metabolic pathway, reducing toxicological concern (though immunogenicity remains a factor to address).[2][3]

  • Link to Ph. Eur.: Explicitly state: "The observed impurity at RRT X.XX corresponds to the Impurity D described in the monograph, confirmed by accurate mass measurement."

Visualization: The Characterization Workflow

The following diagram illustrates the decision tree for characterizing peptide impurities to meet regulatory standards.

PeptideCharacterization Start Impurity D Detected > 0.10% (RP-HPLC-UV) CheckMonograph Consult Ph. Eur. / USP Monograph Limits Start->CheckMonograph IsKnown Is Impurity Listed? CheckMonograph->IsKnown StandardMethod Method A: Retention Time Matching (Risk: Co-elution) IsKnown->StandardMethod Yes (Routine QC) AdvancedMethod Method B: UPLC-HRMS Characterization (Mass Accuracy < 5ppm) IsKnown->AdvancedMethod No / Ambiguous StandardMethod->AdvancedMethod Validation Failure DataAnalysis Analyze Charge States (Confirm Dimer MW ~2080 Da) AdvancedMethod->DataAnalysis SafetyAssess Safety/Tox Assessment (Immunogenicity Check) DataAnalysis->SafetyAssess Submission Regulatory Submission (CTD Module 3.2.S.3.2) SafetyAssess->Submission

Figure 1: Decision logic for elevating impurity characterization from routine QC to orthogonal structural elucidation.

References

  • European Directorate for the Quality of Medicines (EDQM). (2025).[][2][3] Felypressin Monograph 01/2025:1634.[][2] European Pharmacopoeia.[2][6] [Link][3]

  • International Council for Harmonisation (ICH). (2006).[][2][3][7][8] Q3A(R2): Impurities in New Drug Substances. ICH Guidelines. [Link]

  • D'Hondt, M., et al. (2014).[][2][3] Related impurities in peptide medicines: An overview of the analytical challenges and the regulatory framework. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • U.S. Food and Drug Administration (FDA). (2021).[][2][3] ANDAs: Impurities in Drug Substances. FDA Guidance Documents. [Link]

Sources

Safety & Regulatory Compliance

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